Zirconium propionate
Description
Contextualization of Zirconium Propionate (B1217596) within Coordination Chemistry and Organometallics
Zirconium propionate is fundamentally a coordination compound, consisting of a central zirconium(IV) metal ion coordinated by propionate ligands. ontosight.aicymitquimica.com The interaction between the zirconium center and the carboxylate groups of the propionate ligands dictates its structure and reactivity. cymitquimica.com While it contains organic ligands, its classification as a traditional organometallic compound (which typically involves a direct metal-carbon bond) is nuanced. This compound's structure is more accurately described as being based on hydroxy-bridged zirconium polymers, where the propionate carboxyl group bonds to the zirconium atom through its oxygen atoms. chemeurope.com
The compound's significance lies in its utility in materials science and catalysis, where it serves as a versatile precursor and adhesion promoter. ontosight.aicymitquimica.com Its ability to form stable complexes with organic ligands is a key feature of its coordination chemistry. The field of organozirconium chemistry, which broadly studies compounds with zirconium-carbon bonds, has a rich history, with the first organozirconium compound, zirconocene (B1252598) dibromide, being prepared in 1953. wikipedia.orgacs.org While this compound may not fit the strictest definition, its study is closely related, particularly concerning its role in catalysis and as a precursor for materials. ontosight.ai Zirconium(IV) is known for its resistance to reduction and its tendency to form complexes with high coordination numbers due to its larger atomic size. wikipedia.org
Significance of Propionate Ligands in Zirconium Complexation
The propionate ligand (CH₃CH₂COO⁻) plays a crucial role in the structure and properties of this compound. These ligands typically bind to the zirconium(IV) center in a bidentate fashion, meaning both oxygen atoms of the carboxylate group coordinate to the metal. This bidentate coordination can occur in different modes, such as chelating to a single metal center or bridging between two zirconium atoms. ugent.be This bridging capability is fundamental to the formation of the polynuclear clusters that characterize many zirconium carboxylates. researchgate.net
The structure of zirconium carboxylates is often complex, frequently forming multinuclear oxo-hydroxy clusters. researchgate.net A well-established example is the hexanuclear cluster with a [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core, where twelve carboxylate ligands stabilize the structure. nih.govacs.org In these clusters, the propionate ligands cap the zirconium-oxo core, influencing the compound's solubility, stability, and reactivity. nih.gov The coordination mode can evolve between chelating and bridging, which can generate vacant coordination sites on the zirconium atoms, creating Lewis acid sites that are crucial for catalysis. researchgate.net The presence of the propionate ligands makes the compound soluble in organic solvents, which is essential for its application in solvent-based inks and coatings.
Historical Development and Evolution of this compound Studies
The study of organozirconium chemistry began in the 1950s with the synthesis of zirconocene dibromide. acs.org The investigation of zirconium carboxylates for industrial applications, such as dryer catalysts in paints, followed. Early methods for preparing zirconium soaps or carboxylates involved reacting zirconium salts like zirconium oxychloride with the sodium salt of a carboxylic acid or reacting water-insoluble zirconium carbonate with the organic acid.
The field evolved significantly with the discovery of important organozirconium reagents, such as Schwartz's reagent in the 1970s, which highlighted the utility of these compounds in organic synthesis. wikipedia.orgchemeurope.com This spurred deeper investigation into the reactivity and structure of zirconium complexes. For zirconium carboxylates, research progressed from synthesizing simple salts to understanding their complex clustering behavior. nih.govacs.org It was recognized that hydrolysis reactions often lead to the formation of stable, polynuclear oxo-clusters, such as the M₆(O)₄(OH)₄(RCO₂)₁₂ (M = Zr, Hf) type. researchgate.net This understanding of the underlying cluster chemistry has been pivotal in designing new materials. The development of advanced analytical techniques has enabled detailed structural characterization, revealing the existence of not only hexanuclear but also pentanuclear zirconium-carboxylate clusters under specific conditions. nih.govacs.org
Current Research Landscape and Academic Relevance of this compound
The academic and industrial relevance of this compound is currently centered on its role as a precursor for advanced materials and its applications in catalysis. cymitquimica.com Market analysis indicates its established use in industries for applications like high-grade inks. prof-research.com
A significant area of contemporary research is the use of this compound to synthesize zirconium-based nanomaterials. It serves as a precursor in the flame spray pyrolysis (FSP) method to produce zirconia (ZrO₂) nanoparticles. researchgate.net It is also a key starting material in the synthesis of various zirconium phosphate (B84403) (ZrP) nanomaterials. mdpi.com For instance, dissolving this compound in alcohols and reacting it with phosphoric acid is a method to produce α-ZrP gels and nanoparticles. mdpi.com
Furthermore, the chemistry of zirconium carboxylates is fundamental to the rapidly expanding field of metal-organic frameworks (MOFs). rsc.orgrsc.org The well-defined [Zr₆(O)₄(OH)₄] cluster, often stabilized by carboxylate linkers, is a common secondary building unit (SBU) in many highly stable Zr-MOFs. nih.govunimi.it Research into the clustering process of zirconium and carboxylates, including propionate analogues, provides insight into the formation of these SBUs, which is crucial for the rational design of new MOFs with tailored properties for applications in gas storage, catalysis, and biomedicine. nih.govacs.orgresearchgate.netresearcher.lifeau.dk The ongoing exploration of zirconium coordination chemistry continues to yield novel structures and applications, ensuring its continued academic relevance. ontosight.ainih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
| Appearance | White, free-flowing powder | |
| Odor | Slight propionic acid odor | |
| Molecular Formula | Often cited as Zr(CH₃CH₂COO)₄ or Zr(O₂CC₂H₅)₄ | chemeurope.com |
| Structure | Complex, believed to be based on hydroxy-bridged zirconium polymers. chemeurope.com Forms polynuclear oxo-hydroxy clusters. researchgate.netacs.org | chemeurope.comresearchgate.netacs.org |
| Solubility | Insoluble in water; Soluble in isopropanol (B130326), ethanol (B145695), ethyl acetate (B1210297). | wikipedia.org |
| Thermal Decomposition | Decomposes starting around 160°C, forming an intermediate species, which then converts to zirconium oxide (ZrO₂) at temperatures above 350°C. |
Interactive Data Table: Comparison of Zirconium Carboxylates
| Compound | Ligand | Key Features | Primary Applications | Source(s) |
| This compound | Propionate (C3) | Powder form, soluble in organic solvents. | Adhesion promoter in solvent-based inks, precursor for nanomaterials. | |
| Zirconium Acetate | Acetate (C2) | Typically an aqueous solution. | Crosslinking agent and corrosion inhibitor in aqueous paint/coating formulations. | |
| Zirconium Octoate | Octoate (C8) | Higher hydrophobicity due to longer carbon chain. | Drier in coatings, enhances oxidative crosslinking of alkyd resins. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
25710-96-7 |
|---|---|
Molecular Formula |
C3H6O2Zr |
Molecular Weight |
165.30 g/mol |
IUPAC Name |
propanoic acid;zirconium |
InChI |
InChI=1S/C3H6O2.Zr/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI Key |
UADUAXMDVVGCGW-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].[Zr+4] |
Canonical SMILES |
CCC(=O)O.[Zr] |
Other CAS No. |
84057-80-7 25710-96-7 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
84057-80-7 |
Origin of Product |
United States |
Synthesis and Preparative Methodologies of Zirconium Propionate and Its Derivatives
Conventional Synthetic Routes for Zirconium Propionate (B1217596)
Conventional methods for synthesizing zirconium propionate are typically straightforward and scalable, making them suitable for industrial production. These routes primarily involve the reaction of a zirconium precursor with propionic acid.
Reaction of Zirconium Basic Carbonate with Propionic Acid
A widely utilized and environmentally conscious method for preparing this compound involves the reaction of zirconium basic carbonate (ZBC) with propionic acid. mdpi.comnih.gov This process is valued for its high efficiency and the production of a highly soluble product. mdpi.comnih.gov
The synthesis generally proceeds by mixing zirconium basic carbonate with an aqueous solution of propionic acid. nih.govnih.gov The mixture is heated, typically in the range of 40°C to 80°C, while being stirred continuously. mdpi.comnih.gov A key indicator of the reaction's progress is the effervescence of carbon dioxide gas as the carbonate reacts to form the this compound complex. mdpi.comnih.gov The reaction is usually continued for a period of 0.5 to 5 hours until the gas evolution ceases. nih.gov Following the reaction, the solid product is recovered through filtration and drying, resulting in a free-flowing white powder. mdpi.comnih.gov This method is noted for achieving high conversion yields, often exceeding 99% based on the zirconium content. mdpi.com
| Parameter | Value/Description | Source(s) |
| Zirconium Source | Zirconium Basic Carbonate (ZBC) | mdpi.comnih.gov |
| Acid Source | Propionic Acid (in aqueous medium) | mdpi.comnih.gov |
| Temperature Range | 30°C - 90°C | nih.govnih.gov |
| Molar Acid:Metal Ratio | 1.5 - 3.0 | mdpi.comnih.gov |
| Reaction Time | 0.5 - 5 hours | nih.gov |
| Key Observation | Effervescence of Carbon Dioxide | mdpi.comnih.gov |
| Product Form | Dry, free-flowing powder | mdpi.comnih.gov |
| Product Solubility | High solubility in alcohols (isopropanol, ethanol) | mdpi.comnih.gov |
Reactions Involving Zirconium Salts (e.g., Zirconium Oxychloride, Zirconium (IV) Chloride) and Propionic Acid
An alternative and common industrial method for synthesizing this compound involves the reaction of zirconium salts, such as zirconium oxychloride (ZrOCl₂) or zirconium (IV) chloride (ZrCl₄), with propionic acid. mdpi.com This route is a staple for producing this compound for various applications.
The general procedure entails dissolving the chosen zirconium salt in a suitable solvent, often water. mdpi.com Propionic acid is then added in a controlled molar ratio to the dissolved salt. To facilitate the reaction, the mixture is heated to a temperature typically between 40°C and 80°C. mdpi.com The reaction is allowed to proceed with stirring for approximately 1.5 to 5 hours to ensure the completion of the synthesis. mdpi.com The resulting solid this compound is then isolated from the reaction mixture by filtration, followed by washing and drying to yield a white powder. mdpi.com The product obtained through this method is generally insoluble in water but soluble in organic solvents. nih.gov Zirconium (IV) chloride, a versatile precursor in zirconium chemistry, is itself synthesized by reacting zirconium oxide with carbon and chlorine at high temperatures or with carbon tetrachloride. mdpi.comresearchgate.net
Ligand Exchange Approaches: Zirconium (IV) Isopropoxide with Propionic Acid
A method favored for producing high-purity this compound involves a ligand exchange reaction using zirconium (IV) isopropoxide and propionic acid. mdpi.com This approach allows for controlled ligand substitution.
In this synthesis, zirconium (IV) isopropoxide is dissolved directly in propionic acid. The mixture is then heated, often to temperatures around 60°C to 80°C, and stirred to promote the exchange of the isopropoxide ligands for propionate ligands. mdpi.com A crucial step in this process is the removal of the isopropanol (B130326) byproduct, which is typically achieved through distillation. This removal of alcohol shifts the reaction equilibrium towards the formation of the desired this compound product. mdpi.com Once the reaction is complete, the this compound is isolated by filtration and subsequent drying. mdpi.com This method can also be adapted to form more complex structures; for instance, reacting zirconium alkoxides with an excess of propionic acid can lead to the formation of zirconium oxo-propionate clusters. researchgate.net
Advanced and Controlled Synthesis Techniques for this compound-Derived Materials
Beyond the conventional synthesis of pure this compound, advanced methods are employed to create this compound-containing materials with specific structures and functionalities, such as hybrid materials, coatings, and nanomaterials.
Sol-Gel Processing for this compound-Containing Hybrid Materials and Coatings
The sol-gel process is a versatile and "green" method used to synthesize organic-inorganic hybrid materials containing zirconium. mdpi.comnih.gov This technique is conducted under mild conditions, often at room temperature and using water or alcohol as solvents. nih.gov Zirconium propoxide, a closely related precursor, is frequently used in these syntheses. nih.govfrontiersin.orgresearchgate.net
The process begins with the hydrolysis and condensation of precursors, such as zirconium propoxide, to form a colloidal suspension known as a "sol". mdpi.com This sol then undergoes further reactions to form a continuous network, or "gel". mdpi.comnih.gov For creating hybrid materials, organic polymers can be incorporated into the sol-gel system. For example, poly(ε-caprolactone) has been integrated with a zirconia network synthesized from zirconium propoxide to create hybrid materials for drug delivery. nih.gov In the formation of protective coatings, zirconium precursors are often mixed with silicon-based precursors like tetraethyl orthosilicate (B98303) (TEOS). frontiersin.orgazom.com this compound or its derivatives can act as a precursor to the zirconia component in these hybrid coatings, enhancing properties like adhesion and mechanical strength. frontiersin.orggoogle.commdpi.com The final properties of the sol-gel derived material can be tuned by controlling parameters such as the molar ratios of the precursors, pH, and curing temperature. google.com
| Parameter | Description | Source(s) |
| Process Name | Sol-Gel Synthesis | mdpi.comnih.gov |
| Common Zr Precursor | Zirconium (IV) n-propoxide | nih.govfrontiersin.orgresearchgate.net |
| Key Steps | Hydrolysis and condensation to form a sol, followed by gelation. | mdpi.comnih.gov |
| Applications | Hybrid materials, protective coatings, drug delivery systems. | nih.govfrontiersin.orggoogle.com |
| Controllable Factors | Precursor ratios, pH, catalysts, curing temperature. | google.com |
| Hybrid Components | Can be combined with polymers (e.g., PCL) or other oxides (e.g., SiO₂). | nih.govfrontiersin.org |
Hydrothermal and Solvothermal Methods for this compound Derivatives
Hydrothermal and solvothermal methods are advanced synthesis techniques that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to produce crystalline materials. These methods are employed to create various zirconium-based nanomaterials and derivatives.
In a hydrothermal synthesis, reactants are heated in a sealed vessel (autoclave) with water. This method has been used to synthesize zirconium phosphate (B84403) (ZrP) nanoparticles, where the synthesis parameters directly influence the size and shape of the resulting particles. mdpi.com For instance, spherical ZrP has been prepared using a microwave-assisted hydrothermal method with zirconyl chloride and phosphoric acid. mdpi.com
Solvothermal synthesis follows a similar principle but uses organic solvents instead of water. researchgate.netrsc.org This technique has been successfully used to produce zirconia (ZrO₂) nanoparticles with controlled crystal phases (monoclinic, tetragonal, or cubic) by using different organic solvents like oleic acid or benzyl (B1604629) alcohol. rsc.org this compound itself can be used as a precursor in solvothermal processes. For example, zirconia nanoparticles have been fabricated from this compound via flame spray pyrolysis, a related high-temperature aerosol process, where the choice of solvent for the precursor solution influenced the properties of the resulting powder. researchgate.net These methods are particularly valuable for creating materials with high crystallinity and specific morphologies. rhhz.netrsc.org
Synthesis of this compound-Derived Nanocrystalline Materials (e.g., Zirconium Phosphate)
This compound serves as a valuable precursor for the synthesis of nanocrystalline materials, with zirconium phosphate (ZrP) being a prominent example. A common and efficient method involves the direct reaction of zirconyl propionate with phosphoric acid.
One straightforward procedure consists of mixing zirconyl propionate with concentrated phosphoric acid in aliphatic alcohols like ethanol (B145695), propanol (B110389), or butanol at room temperature. kuleuven.bersc.org This process rapidly yields a gel product containing zirconium phosphate nanoparticles. kuleuven.be Initially, these nanoparticles have an average planar size in the tens of nanometers. kuleuven.bersc.org Upon heating the gel to dryness, for instance at 60 °C, the solvent evaporates, and the nanoparticles grow, resulting in nanocrystalline ZrP composed of nanoplatelets with an average planar size reaching hundreds of nanometers, particularly when the phosphate to zirconium molar ratio is high (e.g., greater than 4). rsc.org
The composition of the initially formed nanoparticles can be complex, represented by the formula Zr(R)w(HPO₄)x(H₂PO₄)y, where 'R' can be a hydroxyl or a propionate group. researchgate.net For instance, in a propanol medium, the stoichiometric coefficients were found to be x = 1.43, y = 0.83, and w = 0.32. researchgate.net The elimination of the solvent upon heating leads to an increase in the value of x and a decrease in y and w, corresponding to the growth of the nanoparticles. researchgate.net
The morphology and crystallinity of the resulting α-ZrP nanoparticles are influenced by the H₃PO₄/Zr molar ratio, with crystallinity increasing at higher ratios. acs.org For example, at a molar ratio of 6, the nanoparticles maintain a somewhat hexagonal shape with a planar size distribution of approximately 30–200 nm. acs.orgresearchgate.net The use of zirconyl propionate in polar aprotic solvents like N,N-dimethylformamide (DMF) mixed with a phosphoric acid solution also yields α-ZrP of low crystallinity upon heating to dryness. rsc.org
Another approach involves the use of oxalic acid as a complexing agent. Microcrystalline zirconium phosphate can be synthesized by precipitating this compound with phosphoric acid from aqueous solutions of oxalic acid at 80 °C. nih.gov This method can achieve high reaction yields (>90%) with a reaction time of one day at molar ratios of H₃PO₄/Zr = 6 and H₂C₂O₄/Zr = 10. nih.gov
The controlled heating of these gels is a critical step. By introducing extra water into an ethanol gel of nanosized α-ZrP to slow solvent evaporation and heating at 65 °C for varying durations (1-6 days), the size of the resulting α-ZrP can be controlled from 63 to 155 nm, with the morphology evolving from amorphous to highly crystalline. epo.org
| Method | Reactants | Conditions | Resulting Material | Reference |
|---|---|---|---|---|
| Gel Formation | Zirconyl propionate, Phosphoric acid | Room temperature mixing in aliphatic alcohols (e.g., ethanol, propanol) | Gel with nanoparticles (tens of nm); Nanoplatelets (hundreds of nm) after drying | kuleuven.bersc.org |
| Precipitation with Complexing Agent | This compound, Phosphoric acid, Oxalic acid | 80 °C in aqueous solution | Microcrystalline α-Zirconium Phosphate | nih.gov |
| Controlled Gel Drying | Ethanol gel of nanosized α-ZrP | Heating at 65 °C for 1-6 days with slowed evaporation | α-ZrP with controlled size (63-155 nm) and crystallinity | epo.org |
Parametric Optimization and Reaction Engineering in this compound Synthesis
The efficient synthesis of this compound hinges on the careful control of several reaction parameters, including molar ratios, reactant concentrations, temperature, and the presence of additives.
The molar ratio of reactants is a critical factor in the synthesis of this compound, particularly when using zirconium basic carbonate (ZBC) and propionic acid. kuleuven.beCurrent time information in Bangalore, IN. An optimal molar ratio of propionic acid to the metal (zirconium) is typically maintained between 1.5 and 3.0. kuleuven.beCurrent time information in Bangalore, IN. If the molar ratio of propionic acid to zirconium (HOPr/Zr) is too low, for instance at 1.2, the reaction may be incomplete, leading to a product with poor solubility. kuleuven.be Conversely, a successful synthesis with complete reaction and good product solubility has been demonstrated with a HOPr/Zr molar ratio of 2.4. kuleuven.be
The concentration of propionic acid in the aqueous reaction medium is also crucial. A minimum concentration of 25% by weight of propionic acid is generally required for the reaction to proceed efficiently. kuleuven.be Dilute solutions can reduce the solubility of the formed complex and hinder the reaction. kuleuven.be For example, a reaction with a propionic acid concentration of 58% by weight resulted in a successful synthesis, whereas a concentration of 15% by weight led to an incomplete reaction. kuleuven.be
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| HOPr/Zr Molar Ratio | 2.4 | Full reaction completion, product passed solubility test | kuleuven.be |
| 1.2 | Partial reaction, product failed solubility test | kuleuven.be | |
| Propionic Acid Concentration | 58 wt% | Successful synthesis | kuleuven.be |
| 15 wt% | Unsuccessful synthesis | kuleuven.be |
Temperature control is paramount in the synthesis of this compound to ensure complete reaction while avoiding thermal decomposition of the product. The optimal temperature range for the reaction between zirconium salts and propionic acid is typically between 40°C and 80°C. kuleuven.beCurrent time information in Bangalore, IN. Temperatures below 30°C may lead to an incomplete reaction, while temperatures exceeding 90°C risk the decomposition of the newly formed this compound. kuleuven.be For instance, a reaction conducted at 41°C was successful, whereas an attempt at room temperature (25°C) was not. kuleuven.be
The thermal decomposition of this compound itself follows a two-stage process. The initial decomposition begins around 160°C and continues up to 250°C, leading to the formation of an intermediate oxy-propionate species. kuleuven.beCurrent time information in Bangalore, IN. The second stage of decomposition occurs at temperatures above 350°C, resulting in the complete conversion to zirconium oxide (ZrO₂). kuleuven.beCurrent time information in Bangalore, IN. This thermal behavior is a key consideration in the synthesis and subsequent applications of this compound, especially when it is used as a precursor for zirconium oxide nanomaterials. Current time information in Bangalore, IN.
| Temperature Range (°C) | Process | Product(s) | Reference |
|---|---|---|---|
| 40 - 80 | Optimal Synthesis Temperature | This compound | kuleuven.beCurrent time information in Bangalore, IN. |
| 160 - 250 | Initial Thermal Decomposition | Intermediate oxy-propionate species | kuleuven.beCurrent time information in Bangalore, IN. |
| > 350 | Complete Thermal Decomposition | Zirconium Oxide (ZrO₂) | kuleuven.beCurrent time information in Bangalore, IN. |
The yield and purity of this compound can be further enhanced through the use of catalytic additives and precise pH control. In sol-gel and hydrothermal synthesis methods, catalysts such as ammonium (B1175870) hydroxide (B78521) can be employed to accelerate the hydrolysis step. Current time information in Bangalore, IN.
Control of pH is also a critical parameter. An optimal pH range for the synthesis is generally considered to be between 3.5 and 5.0. Current time information in Bangalore, IN. Maintaining the pH within this range helps to prevent the premature hydrolysis of zirconium precursors and the formation of undesirable zirconium oxide byproducts, thus ensuring higher purity of the final this compound product. Current time information in Bangalore, IN.
Synthesis of Hybrid and Multi-Metallic this compound Complexes
This compound chemistry extends beyond the simple salt to include the formation of hybrid and multi-metallic complexes. These materials incorporate other ligands or metal centers, leading to novel structures and properties.
A notable example of a hybrid complex is a zirconium acetato-propionate cluster. This novel complex, with the proposed molecular structure [Zr₁₂(μ₃-O)₁₆(CH₃CH₂CO₂)₁₂(CH₃CO₂)₈(μ₂-CH₃CH₂CO₂)₄], was synthesized through the reaction of zirconium acetylacetonate (B107027) (Zr(acac)₄) with propionic acid. chinesechemsoc.org This cluster features both acetate (B1210297) and propionate ligands, demonstrating the potential for creating mixed-carboxylate zirconium complexes. chinesechemsoc.org The thermal decomposition of this acetato-propionate cluster occurs at a much lower temperature than that of Zr(acac)₄, highlighting how the molecular structure influences the material's properties. chinesechemsoc.org
Compound Index
| Compound Name | Chemical Formula |
|---|---|
| This compound | Zr(CH₃CH₂COO)₄ |
| Zirconium Phosphate | Zr(HPO₄)₂·H₂O (α-ZrP) |
| Zirconyl Propionate | [ZrO(CH₃CH₂COO)₂]n |
| Phosphoric Acid | H₃PO₄ |
| Ethanol | C₂H₅OH |
| Propanol | C₃H₇OH |
| Butanol | C₄H₉OH |
| N,N-dimethylformamide | (CH₃)₂NC(O)H |
| Oxalic Acid | H₂C₂O₄ |
| Zirconium Basic Carbonate | ZrOCO₃·nH₂O |
| Propionic Acid | CH₃CH₂COOH |
| Zirconium Oxide | ZrO₂ |
| Ammonium Hydroxide | NH₄OH |
| Zirconium Acetylacetonate | Zr(C₅H₇O₂)₄ |
| Acetic Acid | CH₃COOH |
| Cerium Oxide | CeO₂ |
| Lanthanum Oxide | La₂O₃ |
Advanced Spectroscopic and Structural Characterization of Zirconium Propionate Systems
X-ray Diffraction (XRD) Analysis for Crystalline Structure and Phase Determination
X-ray diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials derived from zirconium propionate (B1217596) precursors. It is instrumental in identifying crystalline phases, determining crystallite size, and refining structural parameters.
The thermal decomposition of zirconium propionate yields zirconium oxide (zirconia, ZrO₂), a material known for its polymorphism. d-nb.info XRD analysis is crucial for identifying the specific crystalline phases present after calcination at various temperatures. researchgate.net Zirconia typically exists in three phases: monoclinic (m-ZrO₂) at temperatures below 1170°C, tetragonal (t-ZrO₂) between 1170°C and 2370°C, and cubic above 2370°C. cas.cz
When zirconia is derived from this compound precursors at low temperatures (e.g., <450°C), the initial crystallization often favors the formation of a metastable tetragonal phase. researchgate.netresearchgate.net As the calcination temperature increases, a phase transformation from tetragonal to the more stable monoclinic phase occurs. researchgate.net For instance, XRD patterns of a this compound complex calcined at different temperatures show that upon heating, a crystalline t-ZrO₂ phase is observed, which then transforms to the monoclinic phase at higher temperatures. researchgate.net At approximately 800°C, the monoclinic phase becomes dominant. researchgate.net The identification is done by matching the diffraction peaks in the experimental pattern to the standard patterns for tetragonal and monoclinic zirconia. researchgate.net
Table 1: Phase Transformation of Zirconia from this compound Precursor vs. Calcination Temperature
| Calcination Temperature (°C) | Dominant Crystalline Phase(s) | Observation Source |
|---|---|---|
| ~450-500 | Tetragonal (t-ZrO₂) | Initial crystallization of ZrO₂ from the precursor. researchgate.net |
| > 600 | Tetragonal (t-ZrO₂) to Monoclinic (m-ZrO₂) transformation begins. | Phase transformation is observed as temperature increases. researchgate.netresearchgate.net |
| 800 | Monoclinic (m-ZrO₂) | The monoclinic phase is the dominant phase with high relative abundance. researchgate.net |
The size of the crystalline domains (crystallites) in zirconia powders significantly influences their properties. XRD is a standard method for determining the average crystallite size, often calculated using the Debye-Scherrer equation from the broadening of the diffraction peaks. researchgate.nete3s-conferences.org
Studies on this compound precursors show a clear relationship between calcination temperature and the resulting crystallite size of the zirconia product. Generally, as the calcination temperature is increased, the average crystallite size also increases. researchgate.net For example, analysis of a this compound sample showed a slight increase in average crystallite size from approximately 6.4 nm to 7.8 nm when the calcination temperature was raised from 470°C to 590°C. researchgate.net A more significant increase to an average size of 21.4 nm was observed when the sample was calcined at 800°C, a temperature at which the powder is almost completely converted to the monoclinic phase. researchgate.net
Table 2: Average Crystallite Size of Zirconia (from this compound) at Various Calcination Temperatures
| Calcination Temperature (°C) | Average Crystallite Size (nm) |
|---|---|
| 470 | 6.4 researchgate.net |
| 590 | 7.8 researchgate.net |
| 720 | 19.8 researchgate.net |
| 800 | 21.4 researchgate.net |
For a more detailed and quantitative structural analysis of polycrystalline materials, Rietveld refinement is a powerful method applied to powder diffraction data. cas.czscribd.com This computational technique involves fitting a calculated diffraction profile to the entire experimental XRD pattern, allowing for the refinement of various structural parameters such as lattice parameters, atomic positions, site occupancies, and crystallite size. scribd.comresearchgate.net
In the context of materials derived from this compound, Rietveld analysis has been successfully employed. For instance, in the structural characterization of microcrystalline α-zirconium phosphate (B84403) prepared from a this compound precursor, the structural parameters obtained via Rietveld analysis of the powder diffraction data were in good agreement with those determined from single-crystal studies. acs.org The method is also widely used for the accurate quantification of monoclinic and tetragonal phase fractions in zirconia mixtures, offering superior accuracy compared to simpler methods based on the intensity of a few selected peaks. cas.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Coordination Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for probing the local atomic environment and molecular structure of zirconium-based materials. Solid-state NMR, in particular, provides critical information that is often inaccessible by other techniques.
While direct NMR of this compound itself is less common in literature, the technique is extensively applied to its derivatives, such as zirconium phosphates synthesized using this compound as a precursor. acs.org
³¹P Magic Angle Spinning (MAS) NMR is highly sensitive to the local environment of phosphorus atoms. researchgate.net In zirconium phosphate materials, ³¹P MAS NMR spectra can distinguish between different phosphate groups based on their coordination and protonation state. For example, in α-zirconium phosphate, ³¹P NMR signals can be assigned to tetrahedral phosphorus environments bound to hydroxyl groups and ZrO₄ units. researchgate.net
Two-dimensional (2D) correlation NMR , such as ¹H-³¹P Heteronuclear Correlation (HETCOR) , provides insight into the spatial proximity of protons and phosphorus atoms. acs.org In a study of α-zirconium phosphate synthesized from this compound, ¹H-³¹P 2D correlation NMR experiments were performed to characterize the structure. acs.org These experiments confirmed that the local proton environment around the phosphorus atoms was identical to that in highly crystalline samples prepared by other established methods, validating the structural integrity of the material derived from the propionate precursor. acs.org Such 2D techniques are invaluable for elucidating the connectivity and arrangement of atoms within the layered structures of zirconium phosphate and related materials. emerypharma.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to identify functional groups and probe the bonding within this compound and its transformation products. gatewayanalytical.com These methods are complementary; FTIR is sensitive to vibrations involving a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations involving a change in polarizability (e.g., symmetric and non-polar bonds). gatewayanalytical.com
FTIR spectroscopy of this compound complexes reveals characteristic absorption bands that confirm the coordination of the propionate ligand to the zirconium center. Key spectral features include:
C-H stretching: Aliphatic C-H stretching vibrations from the propionate's ethyl group are observed in the 2800–3000 cm⁻¹ region.
COO⁻ stretching: Asymmetric and symmetric stretching vibrations of the carboxylate group (ν(COO⁻)) typically appear in the 1540–1650 cm⁻¹ range. The position and separation of these bands can indicate the coordination mode (e.g., bidentate).
Zr-O stretching: Broad and strong absorption bands in the lower frequency range of 500–800 cm⁻¹ are attributed to the vibrations of zirconium-oxygen bonds, confirming the metal-ligand linkage.
Upon thermal treatment, the FTIR spectra change significantly. The bands corresponding to the propionate ligands diminish and eventually disappear, while characteristic bands for zirconia (e.g., Zr-O-Zr vibrations) emerge and sharpen as the crystalline oxide is formed. researchgate.net
Raman spectroscopy is particularly effective for distinguishing between the different polymorphs of zirconia. The monoclinic and tetragonal phases have distinct Raman-active vibrational modes, allowing for their unambiguous identification and quantification. researchgate.net For instance, the Raman spectrum of monoclinic ZrO₂ shows strong, characteristic peaks at positions such as 145 cm⁻¹, 267 cm⁻¹, and 316 cm⁻¹, which are different from the peaks of the tetragonal phase. researchgate.net This makes Raman a powerful complementary tool to XRD for phase analysis of the final calcined product. researchgate.net
Table 3: Characteristic Vibrational Bands in this compound Systems
| Technique | Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| FTIR (this compound Complex) | 2800–3000 | Aliphatic C-H stretching | |
| 1540–1650 | Carboxylate (COO⁻) stretching | ||
| 500–800 | Zr-O stretching | ||
| Raman / FTIR (Zirconia Product) | 576, 690 | Characteristic bands of monoclinic ZrO₂ (FTIR) | researchgate.net |
| 145, 267, 316 | Characteristic bands of monoclinic ZrO₂ (Raman) | researchgate.net |
Identification of Functional Groups and Characteristic Vibrations in this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups within this compound. The spectra are characterized by several key absorption bands that confirm the compound's structure.
The most significant vibrations are those of the carboxylate group (COO⁻). The asymmetric stretching vibration, ν(asym)(COO⁻), typically appears in the range of 1540–1650 cm⁻¹, while the symmetric stretching vibration, ν(sym)(COO⁻), is found around 1434-1440 cm⁻¹. mdpi.commdpi.com The presence and positions of these bands are definitive indicators of carboxylate coordination to the zirconium metal center. mdpi.com
Other characteristic peaks include aliphatic C–H stretching vibrations from the propionate's ethyl group, which are observed in the 2800–3000 cm⁻¹ region. Additionally, bands corresponding to Zr-O stretching vibrations can be identified in the lower frequency range of 500–800 cm⁻¹, confirming the metal-ligand bond. publish.csiro.au The absence of a strong band between 950-1100 cm⁻¹ indicates that a discrete zirconyl group (Zr=O) is not present. publish.csiro.au
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| C–H (Aliphatic) | Stretching | 2800–3000 | |
| COO⁻ (Carboxylate) | Asymmetric Stretching | 1540–1650 | |
| COO⁻ (Carboxylate) | Symmetric Stretching | ~1434 | mdpi.com |
| Zr–O | Stretching | 500–800 |
Elucidation of Propionate Ligand Coordination Modes
The coordination mode of the propionate ligand to the zirconium atom can be deduced from the separation between the asymmetric and symmetric carboxylate stretching frequencies (Δν = ν(asym) - ν(sym)). Different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, result in different Δν values.
Studies on various zirconium carboxylates show that bidentate coordination is a common binding mode. mdpi.com This can be further distinguished into chelating (where the ligand binds to a single metal center) and bridging (where the ligand binds to two different metal centers). For instance, in zirconium oxo-hydroxypropionate clusters, both chelating-type monometallic bidentate and bridging bimetallic bidentate coordination modes have been identified. researchgate.net Some complex structures may even feature multiple coordination types simultaneously, including monodentate, bidentate chelating, and bidentate bridging ligands within the same molecule. mdpi.com The prevalence of bidentate coordination contributes to the thermal stability of the complex.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is essential for understanding the thermal stability and decomposition behavior of this compound, which is critical for its use as a precursor in ceramic synthesis.
Investigation of Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound typically occurs in a stepwise manner when heated. TGA curves show an initial mass loss, which can be attributed to the removal of residual solvent or weakly bound molecules. hanrimwon.com This is followed by the primary decomposition of the propionate ligands.
Research indicates a two-stage decomposition process for the main structure. The first stage occurs at approximately 160–250°C, leading to the formation of an intermediate oxy-propionate species. The second, more complete decomposition happens at higher temperatures, generally above 350°C, where the remaining organic components are eliminated. The entire process involves the breakdown of the propionate ligands, releasing products like carbon dioxide and water, ultimately leading to the formation of zirconium oxide.
Table 2: Thermal Decomposition Stages of this compound
| Temperature Range | Event | Resulting Species | Source |
|---|---|---|---|
| 160–250°C | Initial ligand decomposition | Intermediate oxy-propionate | |
| > 350°C | Complete decomposition | Zirconium Oxide (ZrO₂) |
Analysis of Zirconia Formation from this compound Precursors
The final product of the thermal decomposition of this compound in an oxygen-containing atmosphere is zirconium dioxide (ZrO₂). TGA is instrumental in determining the temperature at which this conversion is complete and in calculating the ceramic yield. The analysis shows that above approximately 350-400°C, the mass of the sample stabilizes, indicating that the transformation to zirconia is finished. researchgate.net The residual mass percentage from the TGA curve corresponds to the yield of ZrO₂, which can be compared to the theoretical value based on the stoichiometry of the precursor.
The characteristics of the resulting zirconia, such as its crystalline phase (e.g., monoclinic or tetragonal), depend on the calcination temperature and conditions. researchgate.net X-ray diffraction (XRD) analysis of the pyrolyzed products at different temperatures confirms the phase transformations, with higher temperatures generally promoting the formation of more stable crystalline phases and increasing crystallite size. researchgate.netresearchgate.net
Microscopic and Surface Characterization Methodologies
Electron microscopy techniques are crucial for analyzing the morphology, size, and structure of the solid products derived from the thermal decomposition of this compound, particularly the resulting zirconia nanoparticles.
Electron Microscopy (SEM, TEM) for Morphology and Nanoparticle Analysis of this compound Products
Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology, particle shape, and degree of agglomeration of the final zirconia powder. nih.govmdpi.com For instance, SEM images can reveal whether the particles are spherical, rod-shaped, or irregular and how they are clustered together. mdpi.comjwent.net
Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the analysis of individual nanoparticles, their size distribution, and internal structure. nih.govmdpi.com TEM studies have confirmed the formation of nano-sized zirconia particles from this compound precursors. semanticscholar.org High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes of the nanoparticles, confirming their crystallinity and phase. mdpi.com For example, TEM analysis of zirconia produced via different synthesis methods showed nanoparticles with sizes ranging from approximately 10 nm to larger agglomerates, depending on the preparation conditions. mdpi.comsemanticscholar.org In some cases, such as in the fabrication of composite nanofibers, TEM can be used to analyze cross-sections and the distribution of elements within the structure. rsc.org
Table 3: Summary of Electron Microscopy Findings for Zirconia from this compound Precursors
| Technique | Information Obtained | Typical Observations | Source |
|---|---|---|---|
| SEM | Surface morphology, particle shape, agglomeration | Near-spherical shapes, plate-like structures, particle clusters | mdpi.com |
| TEM | Individual nanoparticle size, size distribution, crystallinity | Nano-sized particles (e.g., ~10-40 nm), various shapes (spheres, squares), lattice fringes in HRTEM | mdpi.comsemanticscholar.org |
Atomic Force Microscopy (AFM) for Surface Topography and Roughness of this compound Thin Films
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. In the context of this compound, AFM is instrumental in characterizing the surface of thin films derived from this precursor. The morphology and roughness of these films are critical parameters that influence their performance in various applications, including as protective coatings and dielectric layers.
AFM analysis of thin films prepared from zirconium-based precursors reveals detailed information about their surface texture. The topography can exhibit features such as grains, domes, and clusters. scielo.org.mx For instance, thin films created by spin-coating solutions of zirconium-oxo clusters can form uniform films with a quantifiable root mean square (RMS) surface roughness. chinesechemsoc.org The surface roughness, often expressed as the arithmetic average roughness (Ra), can be precisely measured. Studies on coatings have reported Ra values ranging from 9.42 nm to 18.63 nm, indicating the influence of deposition conditions on the final surface characteristics. scielo.org.mx
The preparation method of the substrate and the deposition technique significantly impact the surface topography. For example, imperfections on the substrate, such as those from polishing with sandpaper, can be observed in the final coating's topography. scielo.org.mx The resulting surface can range from smooth with minimal ridges to having distinct crests or domes distributed across the surface. scielo.org.mxgoogle.com
The following table summarizes typical surface roughness data obtained from AFM analysis of zirconium-based thin films.
| Parameter | Value Range | Description |
| Average Roughness (Ra) | 9.42 - 18.63 nm | A measure of the average deviation of the surface profile from the mean line. scielo.org.mx |
| Coating Thickness | 2.06 - 3.29 µm | The thickness of the deposited film can influence surface characteristics. scielo.org.mx |
| Surface Features | Domes, clusters, uniform grains | The morphology observed on the film's surface. scielo.org.mx |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org For this compound and its derived materials, XPS is crucial for confirming the presence of zirconium and other constituent elements and, most importantly, for determining the oxidation state of the zirconium atoms.
In the analysis of zirconia films derived from this compound precursors, XPS spectra typically show binding energies for the Zr 3d and O 1s core levels. The Zr 3d spectrum is characterized by a doublet, Zr 3d5/2 and Zr 3d3/2, due to spin-orbit coupling. The binding energy of the Zr 3d5/2 peak for zirconium in the +4 oxidation state (Zr⁴⁺) is typically observed in the range of 182-184 eV. This is consistent with the zirconium being in an oxide environment, such as ZrO₂. thermofisher.com The O 1s peak, usually found at binding energies of 530–532 eV, corresponds to oxygen in the zirconia lattice.
XPS analysis can also detect the presence of other elements and functional groups on the surface. For instance, in scandia-ceria-stabilized zirconia, XPS has been used to identify the presence of Zr–OH bonds on the ceramic surface. mdpi.com This technique is highly effective for distinguishing this compound from other carboxylates by identifying the specific chemical states.
The following table presents typical binding energy ranges for elements in zirconium-based materials as determined by XPS.
| Element Core Level | Binding Energy (eV) | Inferred Chemical State |
| Zr 3d5/2 | 178.9 | Zr metal thermofisher.com |
| Zr 3d5/2 | 182-184 | Zr⁴⁺ in oxide environment |
| O 1s | 530-532 | Oxygen in zirconia |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox Behavior of this compound-Derived Materials
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. bruker.com While zirconium in its stable Zr⁴⁺ oxidation state is diamagnetic (no unpaired electrons) and thus EPR-silent, materials derived from this compound, particularly those used in catalysis, can exhibit redox behavior involving paramagnetic species. researchgate.netresearchgate.net
EPR is instrumental in studying the formation of reduced zirconium species, such as Zr³⁺, and other paramagnetic centers that can form during catalytic reactions or upon specific treatments like reduction with H₂ followed by UV irradiation. researchgate.net The detection of a signal attributable to Zr³⁺ provides direct evidence of the redox activity of the zirconium centers. For example, in Zr-silicalites, isolated Zr⁴⁺ ions can be reduced to the Zr³⁺ state, which gives a characteristic EPR spectrum. researchgate.net The g-values from the EPR spectrum can provide information about the geometry of the paramagnetic center. For instance, an axially symmetric spectrum with g∥ ≈ 1.961 and g⊥ ≈ 1.976 has been attributed to centers involving Zr³⁺ in monoclinic zirconia powders. researchgate.net
EPR can also be used to study the interaction of the zirconium-derived material with other molecules, such as oxygen. The formation of superoxide (B77818) radicals (O₂⁻) through interaction with active zirconium sites can be monitored by EPR, providing insights into the catalytic mechanism. researchgate.net This is particularly relevant for understanding the redox properties of catalysts like ceria-zirconia, where the introduction of Zr⁴⁺ enhances the redox behavior. derpharmachemica.com
The table below summarizes EPR parameters for paramagnetic species observed in zirconium-derived materials.
| Paramagnetic Species | g-values | Context/Material |
| Zr³⁺ | g∥ = 1.961, g⊥ = 1.976 | Monoclinic ZrO₂ powder researchgate.net |
| Zr³⁺ | (distorted tetrahedral geometry) | Reduced Zr-silicalites researchgate.net |
| Surface-related paramagnetic species | g = 2.0023 | Nanocrystalline zirconia researchgate.net |
Advanced Analytical Techniques for Comprehensive this compound Characterization
A comprehensive understanding of this compound and its derivatives requires the application of a suite of advanced analytical techniques beyond the primary spectroscopic methods. These techniques provide further details on elemental composition, crystalline structure, and optical properties.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the elemental composition of materials with high accuracy and precision. perkinelmer.com For zirconium-based materials, ICP-OES is used to quantify the concentration of zirconium as well as trace impurities. perkinelmer.comresearchgate.net The sample is typically digested in acid before being introduced into the plasma. pcdn.co This method is crucial for assessing the purity of refined zircon and for determining the loading of active metal cations on zirconium phosphate supports. perkinelmer.commdpi.com
Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion beam analysis technique used to determine the elemental composition and thickness of thin films without the need for reference standards. eag.comeag.com In RBS, high-energy helium ions are scattered from the sample, and the energy of the backscattered ions provides information about the mass of the target atoms and their depth within the film. hzdr.de RBS has been used to analyze zirconium oxide thin films, confirming their stoichiometry and thickness. researchgate.net
Photoluminescence (PL) spectroscopy is used to investigate the optical properties of materials by measuring the light emitted after excitation with a suitable light source. For materials derived from this compound, such as zirconium oxide thin films, PL measurements can reveal information about defect centers and phase transformations. researchgate.net For example, photoluminescence studies have confirmed the blue emission from both virgin and irradiated zirconium oxide nanocrystalline thin films. researchgate.net The intensity and wavelength of the emitted light can be correlated with the presence of specific defects or crystalline phases. Furthermore, certain zirconium complexes have been shown to exhibit photoluminescence, with properties that are dependent on their molecular structure. rsc.orgresearchgate.net
The following table provides an overview of the information obtained from these advanced analytical techniques for zirconium-based materials.
| Technique | Information Obtained | Example Application |
| ICP-OES | Quantitative elemental composition, impurity levels. | Analysis of zircon purity and metal loading in catalysts. perkinelmer.commdpi.com |
| RBS | Elemental composition and thickness of thin films. | Stoichiometry and thickness determination of ZrO₂ films. researchgate.net |
| Photoluminescence | Optical properties, defect centers, phase transformations. | Characterization of blue emission in ZrO₂ thin films. researchgate.net |
Coordination Chemistry and Mechanistic Studies of Zirconium Propionate
Elucidation of Zirconium Propionate (B1217596) Molecular and Polymeric Architectures
The coordination chemistry of zirconium propionate is notably complex, characterized by a strong tendency to form polynuclear structures rather than simple monomeric salts. The final architecture is highly dependent on synthesis conditions. In the solid state, this compound is understood to exist as intricate polymeric structures, which are frequently based on hydroxy-bridged zirconium polymers with propionate groups bonded to the zirconium centers. dbpedia.orgchemeurope.com
This compound's structure is often described as complex and not well-defined. wikipedia.org It is generally accepted to be a polymeric material built upon hydroxy-bridged zirconium units. dbpedia.orgchemeurope.com The degree of polymerization is influenced by factors such as pH and zirconium concentration. At higher concentrations, polynuclear species tend to predominate. researchgate.net
In the solid state, it presents as a white powder. chemeurope.com While insoluble in water, it dissolves in organic solvents like isopropanol (B130326), ethanol (B145695), and ethyl acetate (B1210297), which suggests that the polymeric structure can be disrupted or solvated to form smaller oligomeric or solvated monomeric species in solution. dixonchew.co.ukluxfermeltechnologies.com The solubility in organic solvents is crucial for its applications in solvent-based inks and coatings.
The thermal decomposition of this compound has been characterized and proceeds in a stepwise manner, indicating the presence of distinct chemical species at different temperatures. This process is critical for its use as a precursor in materials synthesis.
| Temperature Range | Event | Resulting Species |
|---|---|---|
| ~160°C - 250°C | Initial decomposition and partial ligand removal | Intermediate oxy-propionate species |
| >350°C | Complete decomposition and final conversion | Zirconium oxide (ZrO₂) |
Research into various zirconium clusters has revealed significant structural diversity. For instance, studies have identified unique trigonal-prismatic arrangements of six zirconium atoms, in contrast to the more common octahedral arrangement found in many Zr₆ clusters. nih.gov While not all of these structures have been synthesized specifically with propionate, they illustrate the versatile and complex nature of zirconium-oxo core formation. The formation of a tetrameric cluster, [Zr₄(μ₂-OH)₈(H₂O)₁₆]⁸⁺, has also been identified as a key species in aqueous zirconium chemistry, serving as a potential building block for more complex solid phases. researchgate.netresearchgate.net
The propionate ligand can adopt several coordination modes when bonded to zirconium centers, which is a key factor in the formation of diverse molecular architectures. The zirconium atom typically exhibits a high coordination number, often six, seven, or eight. nih.govnih.gov
Common coordination modes for the propionate ligand include:
Bidentate Chelation: The propionate ligand can bind to a single zirconium center through both of its oxygen atoms, forming a stable chelate ring.
Bridging: The propionate group can bridge two different zirconium centers. This mode is fundamental to the formation of the oligomeric and polymeric structures seen in this compound.
The flexibility between these coordination modes is crucial. The evolution between chelating and bridging can create vacant coordination sites on the zirconium atoms, which act as Lewis acid sites essential for catalysis and adhesion.
Adhesion and Crosslinking Mechanisms Mediated by this compound
This compound is highly effective as an adhesion promoter and crosslinking agent, particularly in solvent-based printing inks and coatings. nbinno.com Its performance relies on its ability to form strong chemical bonds with both substrates and polymer resins.
The mechanism for adhesion and crosslinking involves the interaction of the zirconium center with functional groups present on organic polymers or on the surface of a substrate. borica.com this compound can react with functionalities such as hydroxyl (-OH), carboxyl (-COOH), and amide (-NH2) groups. borica.comnih.gov
This interaction is particularly effective with oxygenated polymers. luxfermeltechnologies.com For instance, in nitrocellulose-based inks, the zirconium compound crosslinks the nitrocellulose resin. It is also known to function well with cellulose (B213188) acetate propionate (CAP) resins. luxfermeltechnologies.comborica.com On polymer substrates like polyolefins that have been treated by corona discharge, surface carboxyl groups are believed to displace the propionate ligands on the zirconium polymer, forming a direct bond to the surface. specialchem.com
| Polymer/Resin | Reactive Functional Group | Reference |
|---|---|---|
| Nitrocellulose | Hydroxyl (-OH) | specialchem.com |
| Cellulose Acetate Propionate (CAP) | Hydroxyl (-OH) | luxfermeltechnologies.comborica.com |
| Polyvinyl alcohol | Hydroxyl (-OH) | luxfermeltechnologies.comnbinno.com |
| Polyamide Resins | Amide (-CONH-) | nbinno.comnih.gov |
| Corona-Treated Polyolefins | Carboxyl (-COOH) | specialchem.com |
The chemical interactions described above lead to the formation of robust interfacial bonds between a coating and a substrate, significantly improving adhesion. nbinno.com By reacting with functional groups on both the substrate surface and the polymer binder, this compound effectively acts as a molecular bridge.
Mechanistic Insights into the Influence of this compound Structure on Crosslinking Efficiency
The efficacy of this compound as a crosslinking agent is deeply rooted in its coordination chemistry. The central zirconium(IV) ion acts as a Lewis acid, enabling it to form strong chemical bonds with functional groups like hydroxyl (-OH) and carboxyl (-COOH) present in organic polymers and on substrate surfaces. The mechanism involves the zirconium center coordinating with these oxygen-containing groups, creating a durable network that enhances properties such as adhesion and heat resistance. luxfermeltechnologies.com
The structure of the zirconium complex, particularly the nature and arrangement of its ligands, plays a critical role in determining crosslinking performance, including reaction speed, thermal stability, and shear resistance. researchgate.netresearchgate.net The coordination mode of the propionate ligands can shift between chelating and bridging, which can generate vacant coordination sites on the zirconium atoms. These vacant sites are crucial for the interaction with polymer chains.
Research on analogous zirconium crosslinkers provides significant insight into how ligand structure influences efficiency. The type of ligand and even the order in which different ligands are attached to the zirconium center can dramatically alter the rheological properties of the crosslinked material. researchgate.net For instance, studies comparing different zirconium-ligand systems have demonstrated that variations in the chemical structure of the crosslinker lead to substantial differences in performance. researchgate.net Factors such as the steric bulk of the ligands and the stability of the coordination bonds directly impact the formation and strength of the crosslinked network. Enhancements in shear resistance and thermal stability can be achieved by carefully selecting and engineering the ligand environment around the zirconium core. researchgate.net This tailored approach allows for the optimization of the crosslinker for specific polymer systems, such as those based on nitrocellulose or cellulose acetate propionate. luxfermeltechnologies.comluxfermeltechnologies.com
| Structural Feature | Influence on Crosslinking Performance | Mechanistic Rationale | Source |
|---|---|---|---|
| Ligand Type | Affects crosslinking rate, thermal stability, and shear resistance. | Different ligands (e.g., lactate, glycols) alter the reactivity and stability of the zirconium center. | researchgate.net |
| Ligand Order | Changes the crosslinking density and reactivity. | The sequence of ligand attachment can influence the availability and accessibility of coordination sites for polymer interaction. | researchgate.net |
| Coordination Mode | Controls the creation of vacant (active) coordination sites. | A shift from chelating to bridging coordination can open up sites on the zirconium atom, facilitating reactions with polymer functional groups. | |
| Synergistic Effects | Combining different metal ions (e.g., Al-Zr) can improve temperature and shear resistance. | A mixed-metal system can create a more complex and robust crosslinked network than a single-metal system. | researchgate.netresearchgate.net |
Catalytic Reaction Mechanisms Involving this compound and its Derivatives
Role of this compound as a Catalyst and Ligand in Organic Transformations
The catalytic activity of this compound stems primarily from the electrophilic nature of the central zirconium(IV) ion, which functions as a Lewis acid. nbinno.com This allows the compound to coordinate with electron-rich functional groups in organic molecules, thereby activating them for subsequent reactions. nbinno.com This capability is leveraged in a variety of organic transformations, including esterifications, Michael additions, and aminations. nbinno.com As a catalyst, this compound is recognized for being relatively low-toxicity, stable, and efficient. nih.govresearchgate.net
The general mechanism involves the zirconium center creating a vacant coordination site, which then accepts a pair of electrons from a substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. The propionate ligands play a crucial role by ensuring the compound is soluble in common organic solvents, which is essential for its use in homogeneous catalysis. luxfermeltechnologies.com While the propionate groups are often spectator ligands that stabilize the zirconium center, in some contexts, the broader ligand framework in zirconium complexes can be redox-active, directly participating in electron transfer processes during a catalytic cycle. nih.gov This highlights the dual role of the components: the metal center as the primary active site and the ligands as modulators of solubility, stability, and even reactivity.
Mechanisms in Polymerization Reactions Catalyzed or Mediated by this compound-Derived Systems (e.g., Metal-Organic Frameworks)
Zirconium-based Metal-Organic Frameworks (MOFs), which can be constructed with carboxylate linkers analogous to propionate, are highly effective catalysts for polymerization reactions. acs.orgmdpi.com The catalytic mechanism in these systems is centered on the zirconium oxo-clusters that form the nodes of the framework. mdpi.com
The activity of these Zr-MOFs is often dependent on the presence of defects, such as "missing linkers," which create open coordination sites on the zirconium clusters. mdpi.comrsc.org These coordinatively unsaturated zirconium sites are strong Lewis acids and serve as the active centers for catalysis. rsc.org In polymerization, these sites can activate monomer molecules, facilitating their insertion into a growing polymer chain. The structure of the MOF, including the specific geometry of the zirconium cluster (e.g., in UiO-66 vs. MOF-808) and the nature of the capping groups (e.g., -OH or H₂O), determines the number and strength of these acid sites, thereby influencing catalytic performance. mdpi.com
Furthermore, the porous structure of the MOF is critical. The pore size and connectivity affect the diffusion of monomers to the active sites and the removal of the polymer product. acs.org For example, in ethylene (B1197577) polymerization using MOF-supported zirconocene (B1252598) catalysts, the large pore size of certain MOFs facilitates high catalytic activity, though high loading of the active species can also limit diffusion. acs.org The exceptional stability of Zr-MOFs allows them to function as robust, reusable heterogeneous catalysts under various reaction conditions. rsc.orgosti.gov
| Feature | Description | Impact on Catalytic Mechanism | Source |
|---|---|---|---|
| Zr Oxo-Cluster Nodes | Hexanuclear zirconium clusters [Zr₆O₄(OH)₄]¹²⁺ serve as the secondary building units (SBUs). | These nodes are the primary location of the catalytically active Lewis acid sites. | mdpi.comnih.gov |
| Missing Linker Defects | Vacancies in the framework where an organic linker is absent. | Creates coordinatively unsaturated Zr sites, which are essential for substrate activation and catalysis. A defect-free structure would be catalytically inactive. | rsc.org |
| Capping Ligands | Hydroxyl (-OH) groups or water (H₂O) molecules bound to the Zr sites. | The nature of these groups influences the Brønsted and Lewis acidity of the active sites, directly affecting the catalytic pathway. | mdpi.com |
| Pore Structure | The size and interconnectivity of the channels within the MOF. | Controls the diffusion of reactants and products, impacting the overall reaction rate and efficiency. | acs.org |
Thermal Decomposition Mechanisms of this compound to Zirconia
Investigation of Sequential Decomposition Pathways and Intermediate Species Formation
The thermal decomposition of this compound into zirconia (ZrO₂) is not a single-step process but occurs through a sequence of distinct stages. Thermogravimetric analysis (TGA) reveals a two-stage decomposition pathway. The initial decomposition begins at approximately 160°C and continues up to around 250°C. luxfermeltechnologies.com During this first stage, the propionate ligands begin to break down, leading to the formation of an intermediate oxy-propionate species. luxfermeltechnologies.com
The second stage of decomposition occurs at higher temperatures, typically starting above 350°C. luxfermeltechnologies.com In this phase, the remaining organic components are eliminated, and the intermediate species is fully converted into zirconium oxide. luxfermeltechnologies.com Detailed studies on related crystalline zirconium oxo-hydroxypropionate clusters, such as [Zr₆O₄(OH)₄(CH₃CH₂COO)₁₂]₂, have utilized methods like simultaneous differential thermal analysis-thermogravimetry-mass spectrometry (DTA-TG-MS) to precisely track this process. researchgate.net Such analyses, combined with X-ray diffraction of the powder at various temperatures, allow for the identification of intermediate decomposition products and confirm the multi-step nature of the transformation from the molecular precursor to the final ceramic material. researchgate.net
| Decomposition Stage | Temperature Range | Process Description | Resulting Species | Source |
|---|---|---|---|---|
| Stage 1 | ~160°C – 250°C | Initial breakdown of propionate ligands and partial mass loss. | Intermediate oxy-propionate species | luxfermeltechnologies.com |
| Stage 2 | >350°C | Complete removal of organic fragments and final conversion. | Zirconium Oxide (ZrO₂) | luxfermeltechnologies.com |
Correlation Between this compound Precursor Structure and Resulting Zirconia Polymorph Formation
The crystallographic structure of the final zirconia product is heavily influenced by the nature of the initial zirconium precursor and the subsequent thermal treatment conditions. mdpi.comnih.gov Zirconia is known for its polymorphism, commonly existing in monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂) forms. mdpi.com The metastable tetragonal phase is often desired for its advantageous mechanical properties. mdpi.com
Studies on zirconium carboxylate precursors, such as zirconium acetate (a close analog to this compound), demonstrate a strong correlation between the precursor type and the zirconia polymorph that forms upon annealing. mdpi.comnih.gov For example, when using zirconium acetate as a precursor in a sol-gel synthesis, the tetragonal t-ZrO₂ phase is the first to be detected at an annealing temperature of 500°C. mdpi.comnih.gov As the temperature increases, this can transform into the monoclinic m-ZrO₂ form, especially in samples with a high zirconia content. nih.gov In contrast, using a zirconium alkoxide precursor like zirconium n-propoxide under similar conditions may result in the formation of both cubic and tetragonal phases, which then convert to predominantly t-ZrO₂ at higher temperatures (e.g., 1200°C). mdpi.comnih.gov This indicates that the molecular structure of the precursor, including the way ligands are bonded and how they decompose, dictates the initial crystallization pathway and the thermodynamic stability of the resulting zirconia polymorphs.
Applications of Zirconium Propionate in Materials Science and Catalysis
Zirconium Propionate (B1217596) as Precursor for Advanced Zirconium-Based Nanomaterials and Catalysts
The thermal decomposition and chemical reactivity of zirconium propionate make it an ideal starting material for the synthesis of specialized nanomaterials and catalysts. It offers a soluble source of zirconium in organic solvents, facilitating its use in various solution-based synthesis routes. luxfermeltechnologies.comluxfermeltechnologies.com
This compound is a valuable precursor for producing high-purity zirconium oxide (ZrO₂), or zirconia, nanoparticles. The thermal decomposition of this compound leads to the formation of zirconia; the process begins at approximately 160°C with the formation of an intermediate species, which then fully decomposes to zirconium oxide at higher temperatures, around 350°C. luxfermeltechnologies.com
Various synthesis techniques leverage this compound to control the characteristics of the resulting zirconia nanoparticles. One such method is flame spray pyrolysis (FSP), where a precursor solution of this compound dissolved in a suitable solvent is processed. researchgate.net The choice of solvent, such as propionic acid, can enhance the gas-phase reaction during FSP, leading to high specific surface area zirconia particles. researchgate.net Another significant method is hydrothermal synthesis, which uses a feedstock containing dissolved zirconium carboxylate salts like this compound to produce crystalline, non-associated zirconia nanoparticles. google.com Calcination of this compound at different temperatures allows for the formation of different crystalline phases of zirconia, such as the tetragonal and monoclinic phases. researchgate.netresearchgate.net
Table 1: Synthesis Methods for Zirconia (ZrO₂) Nanoparticles from Zirconium-Based Precursors
| Synthesis Method | Precursor Type | Key Process Details | Resulting Material | Citations |
| Flame Spray Pyrolysis | This compound | Dissolved in propionic acid to enhance gas phase reaction. | High specific surface area zirconia powders. | researchgate.net |
| Hydrothermal Synthesis | This compound | Treatment of a feedstock with the dissolved salt. | Crystalline, non-associated zirconia nanoparticles. | google.com |
| Thermal Decomposition | This compound | Calcination at temperatures above 350°C. | Zirconia (monoclinic and/or tetragonal phases). | luxfermeltechnologies.comresearchgate.net |
| Sol-Gel | Zirconium Propoxide | Hydrolysis and condensation in the presence of a surfactant. | Spherical mesoporous zirconia nanoparticles. | nih.gov |
This compound is instrumental in a rapid and mild synthesis route for nanocrystalline zirconium phosphate (B84403) (ZrP). A straightforward method involves mixing zirconyl propionate with concentrated phosphoric acid in an aliphatic alcohol at room temperature. semanticscholar.org This process quickly leads to the formation of transparent gels containing ZrP nanoparticles. acs.orgmdpi.com These nanoparticles typically exhibit a hexagonal shape with a planar size of about 40 nm. acs.orgmdpi.com
The properties of the resulting zirconium phosphate can be tailored by adjusting the synthesis conditions. The choice of alcohol (e.g., ethanol (B145695), propanol (B110389), butanol) used in the gel formation influences the interlayer distance of the resulting ZrP, as the alcohol molecules are contained within the layers. mdpi.com Furthermore, the molar ratio of phosphoric acid to zirconium affects the crystallinity of the final α-ZrP nanoparticles obtained after drying the gel. mdpi.com When the gels are heated to dryness, nanocrystalline ZrP consisting of nanoplatelets is obtained. semanticscholar.org This gel method offers several advantages, including its speed and simplicity. mdpi.com
Table 2: Effect of Alcohol Solvent on Interlayer Distance in Zirconium Phosphate (ZrP) Gels
| Alcohol Used in Synthesis | Resulting Interlayer Distance |
| Ethanol | 14.4 Å |
| Propanol | 16.1 Å |
| Butanol | 18.6 Å |
| Data sourced from Pica et al. as cited in mdpi.com |
This compound and related chemistries are utilized in metal-organic deposition (MOD), a non-vacuum technique for creating thin films. MOD relies on precursor solutions containing organometallic compounds that decompose at moderate temperatures to form the desired metal or metal oxide films. researchgate.net For instance, a novel zirconium acetato-propionate complex, derived from the reaction of zirconium acetylacetonate (B107027) with propionic acid, has been developed as a precursor for depositing zirconium-based thin films. researchgate.net
In a related application, zirconium propoxide, in conjunction with propionic acid, serves as a precursor for synthesizing lanthanum zirconium oxide (LZO) thin films. nthu.edu.tw The process involves creating a precursor solution that, upon annealing, decomposes to form a nanocrystalline LZO film. nthu.edu.tw The growth of these films proceeds through a solution-gel process where the removal of solvents and decomposition of the zirconium precursor leads to a gel, which then crystallizes into the final film. nthu.edu.tw this compound is also commercially available in forms specifically intended for thin film deposition applications. americanelements.com
This compound is classified among organometallic compounds that can be supplied as pellets or other forms for use in Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) processes. americanelements.comamericanelements.com These techniques are crucial for producing high-performance coatings. In PVD, a material is vaporized from a solid source and deposited onto a substrate. photonexport.comvaportech.com Zirconium-based PVD coatings, such as zirconium nitride, are known for their hardness and durability. vaportech.com
CVD involves the decomposition of a volatile precursor chemical on a heated substrate to form a solid film. The selection of an appropriate precursor is critical for the quality of the deposited coating. While various zirconium-based organometallics are explored for CVD, some can result in coatings with undesirable characteristics, such as carbon contamination, making precursor selection a key challenge. tennessee.edu Although this compound is marketed for these applications, detailed research focusing specifically on its use as a primary precursor in CVD or PVD is less prevalent compared to its other applications. americanelements.comamericanelements.com
Role of this compound in Surface Coatings and Adhesion Technologies
Beyond being a precursor, this compound plays a direct role as an additive in functional coatings, most notably in the printing industry. Its ability to form strong bonds with both the substrate and the coating's polymer binder makes it a highly effective agent for improving surface adhesion. dam-dev.co.uk
This compound is widely used as a critical adhesion promoter in solvent-based flexographic and gravure printing inks. luxfermeltechnologies.comdixonchew.co.uktreibacher.com Its primary function is to enhance the bond between the ink and challenging, low-energy substrates commonly used in flexible packaging, such as polypropylene (B1209903), polyethylene (B3416737), polyester, and aluminum foils. dixonchew.co.ukchinazr.comluxfermeltechnologies.com
The mechanism involves the zirconium compound's ability to crosslink with functional groups like hydroxyl (-OH) and carboxyl (-COOH) present in the ink resins (e.g., nitrocellulose, cellulose (B213188) acetate (B1210297) propionate) and on the corona-treated surface of the substrate. luxfermeltechnologies.comborica.com This crosslinking action not only improves adhesion but also enhances other critical properties of the printed ink film. luxfermeltechnologies.comdixonchew.co.uk Compared to traditional titanate-based adhesion promoters, this compound can offer advantages such as reduced yellowing in inks. borica.com
Table 3: Performance Benefits of this compound in Printing Inks
| Benefit | Description | Target Resins / Substrates | Citations |
| Improved Adhesion | Enhances the bond of ink to difficult, non-porous surfaces, preventing delamination. | Polypropylene, Polyethylene, Polyester, Metals. | luxfermeltechnologies.comdam-dev.co.ukdixonchew.co.ukchinazr.com |
| Enhanced Heat Resistance | Improves the stability of the printed film when subjected to heat-sealing processes. | Polyamide-based inks. | luxfermeltechnologies.comdixonchew.co.ukchinazr.com |
| Improved Scrub Resistance | Increases the durability of the print against physical abrasion and handling. | Polyamide-based inks. | luxfermeltechnologies.comdixonchew.co.ukchinazr.com |
| Reduced Yellowing | Offers better color stability compared to some titanate adhesion promoters. | Cellulose Acetate Propionate (CAP) based inks. | borica.com |
Crosslinking Agent in Polymer Matrices and Resins for Enhanced Material Properties
This compound serves as an effective crosslinking agent, particularly in solvent-based systems, to improve the properties of polymer matrices and resins. luxfermeltechnologies.comallinova.nl The mechanism of action involves the zirconium ion (Zr⁴⁺) coordinating with functional groups on polymer chains, such as hydroxyl (-OH) and carboxyl (-COOH) groups, forming stable Zr-O-C bonds. scribd.com This crosslinking enhances the three-dimensional network of the polymer, leading to significant improvements in material properties.
In the realm of printing inks and coatings, this compound is utilized as an adhesion promoter. luxfermeltechnologies.com It is particularly effective with resins like nitrocellulose, cellulose acetate propionate (CAP), and polyvinyl butyral (PVB). luxfermeltechnologies.comknowde.comborica.com The crosslinking action improves adhesion to a variety of challenging substrates, including plastics like polypropylene and polyethylene, as well as metals. luxfermeltechnologies.comup.ac.za This results in enhanced durability, heat resistance, and scrub resistance of the final coating. scribd.com For instance, in a comparative study, nitrocellulose inks formulated with 2% w/w this compound showed 95% adhesion retention in a tape test on substrates like polypropylene, metals, and polyester, outperforming titanium acetylacetonate which showed only 70% retention.
Zirconium compounds, in general, are known to improve the bonding power and strength of dried coatings when used with binders such as oxidized starch, proteins, and various synthetic latexes and acrylics. allinova.nl While many zirconium-based crosslinkers are used in aqueous systems, this compound's solubility in organic solvents like ethanol and ethyl acetate makes it suitable for solvent-based formulations. luxfermeltechnologies.com
Table 1: Adhesion Performance of this compound in Nitrocellulose Inks
| Adhesion Promoter | Adhesion Strength (Tape Test) | Substrate Compatibility |
| This compound (2% w/w) | 95% retention | Polypropylene, metals, polyester |
| Titanium acetylacetonate (2% w/w) | 70% retention | Limited to specific polymers |
| Data sourced from a comparative study on adhesion promoters. |
Development of Hybrid Zirconium Sol-Gel Thin Films with Tailored Optical Properties
This compound is a key precursor in the sol-gel synthesis of hybrid thin films with tunable optical properties. The sol-gel process allows for the creation of thin, homogeneous films with high refractive indices and transparency in the visible and near-infrared regions. mdpi.comtudublin.ie
In one approach, zirconium n-propoxide, a related zirconium precursor, is used to synthesize ZrO₂ sols. iaea.orgresearchgate.net These sols can be deposited via methods like dip-coating or spin-coating to form amorphous films. mdpi.comresearchgate.netiaea.org Upon thermal annealing at temperatures above 450°C, these films crystallize into a mixture of monoclinic and tetragonal ZrO₂ phases. mdpi.comresearchgate.net The final optical properties, such as the refractive index and optical band gap, are influenced by factors like the annealing temperature and the film's thickness. mdpi.comiaea.org For example, zirconia films derived from zirconium n-propoxide have been shown to have a refractive index of approximately 1.96 and an optical band gap of 5.50 eV. researchgate.netiaea.org
To create hybrid materials, zirconium precursors are combined with organic components. For instance, zirconium propoxide has been used with organosilane precursors to create organo-zirconate complexes and silicato-zirconate copolymers. tudublin.ie This method helps to control the reaction and prevent the formation of undesirable ZrO₂ agglomerates. tudublin.ie The concentration of the organosilane precursor can be varied to tailor the refractive index of the resulting film, with a lower concentration generally leading to a higher refractive index. tudublin.ie Using this technique, hybrid films with a refractive index as high as 1.746 at 635 nm have been achieved with a processing temperature not exceeding 100°C. tudublin.ie
The addition of polymers like polyethylene glycol (PEG) to the precursor solution can also modify the film's properties, resulting in films with a refractive index of around 1.45. mdpi.com Furthermore, incorporating ZrO₂ into silica (B1680970) (SiO₂) sol-gel coatings on substrates like polycarbonate has been shown to enhance both mechanical strength and optical transmittance, with average transmittance reaching up to 93.9% in the visible range. mdpi.com
Table 2: Optical Properties of Zirconium-Based Sol-Gel Films
| Precursor System | Deposition Method | Annealing Temperature (°C) | Refractive Index (n) | Key Finding |
| Zirconium n-propoxide | Dip-coating | 900 | ~1.96 | Crystallizes to monoclinic and tetragonal phases. researchgate.netiaea.org |
| Zirconium propoxide & Organosilane | Spin-coating | 100 | Up to 1.746 | Refractive index is tunable by organosilane concentration. tudublin.ie |
| ZrOCl₂·8H₂O & PEG | Spin-coating | Not specified | ~1.45 | PEG addition modifies film properties. mdpi.com |
| ZrO₂ & SiO₂ sol-gel | Dip-coating | Not specified | Not specified | Enhances transmittance of polycarbonate to 93.9%. mdpi.com |
Catalytic Applications of this compound and its Derivatives
This compound and its derivatives are versatile in the field of catalysis, serving as catalysts themselves, precursors for more complex catalytic materials, and components in advanced catalytic systems. up.ac.za
Catalysis in Organic Reactions and Reaction Rate Enhancement
Zirconium-based compounds, including this compound, exhibit Lewis acidic properties which make them effective catalysts for a variety of organic transformations. nih.govrsc.org These catalysts are recognized for being relatively low-toxicity, stable, and efficient. nih.gov Zirconium-based catalysts have been successfully employed to accelerate reactions such as aminations, Michael additions, oxidations, acylations, and esterifications. nih.govresearchgate.net
For example, sulfated zirconia, which can be prepared from zirconium precursors, is a highly acidic catalyst used in the esterification of carboxylic acids. researchgate.netrsc.org Research has shown that the rate of esterification is influenced by the chain length of the alcohol and acid reactants, with shorter chains generally reacting faster. rsc.org In continuous flow reactions, sulfated zirconia has demonstrated stable catalytic activity for the esterification of propanoic acid with methanol. rsc.org
Zirconium-based metal-organic frameworks (MOFs) also show significant catalytic activity. The Lewis acidic Zr(IV) sites within the MOF structure can effectively catalyze reactions like the Friedel-Crafts benzoylation of aromatic compounds, often with enhanced reaction rates under microwave irradiation. researchgate.net
This compound as a Precursor for Advanced Catalytic Materials (e.g., Zirconium Phosphates as Supports)
This compound is a valuable precursor for synthesizing advanced catalytic materials, most notably zirconium phosphates (ZrP). mdpi.comcsic.es ZrP materials are known for their robustness, tunable surface properties, and high surface area, making them excellent catalyst supports. mdpi.commdpi.com
The synthesis of ZrP often involves the reaction of zirconyl propionate with phosphoric acid in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.esresearchgate.net This method allows for the formation of ZrP nanoparticles directly within a polymer matrix, promoting good dispersion and interaction, which is beneficial for creating polymer nanocomposites with catalytic properties. mdpi.comresearchgate.net
Nanocrystalline ZrP can also be prepared by mixing zirconyl propionate and concentrated phosphoric acid in aliphatic alcohols. semanticscholar.org This process yields gels containing ZrP nanoparticles. researchgate.netsemanticscholar.org These ZrP materials, with their high surface area and tunable acidity (both Brønsted and Lewis acid sites), can be used as supports for various catalytically active species, including metal ions, noble metal nanoparticles, and organometallic complexes. mdpi.commdpi.com The ZrP support helps to disperse and stabilize the active catalyst, facilitating its recovery and reuse. mdpi.com
Development of Advanced Catalytic Systems Involving this compound Complexes (e.g., Zirconium-Cobalt Complexes)
This compound can be incorporated into complex catalytic systems, such as zirconium-cobalt complexes, to achieve unique catalytic properties. ontosight.ai These heterobimetallic complexes leverage the distinct electronic properties of both an early transition metal (zirconium) and a late transition metal (cobalt) to enable novel reactivity. brandeis.edunih.gov
The combination of zirconium and cobalt can create a synergistic effect, potentially enhancing catalytic efficiency and stability. ontosight.ai For instance, Zr-Co heterobimetallic complexes with phosphinoamide ligands have been synthesized and shown to be effective catalysts for the hydrogenation of alkenes and alkynes. brandeis.edunih.gov In these systems, the d⁰ Zr(IV) center acts as a Lewis acidic site that can stabilize a highly reactive, low-valent cobalt center, which is the active site for hydrogenation. nih.gov
Furthermore, research into Zr-Co complexes has demonstrated their ability to activate small molecules like carbon dioxide (CO₂), cleaving the C-O bond. brandeis.edu The addition of a zirconium promoter to cobalt catalysts supported on silica has also been shown to significantly increase propane (B168953) conversion and propene selectivity in propane dehydrogenation reactions. nih.gov This is attributed to the formation of enhanced active sites at the interface between the cobalt and the zirconium promoter. nih.gov
Applications in Advanced Ceramics Fabrication from this compound Precursors
This compound serves as a crucial precursor for the fabrication of advanced ceramics, particularly high-purity zirconium oxide (ZrO₂). luxfermeltechnologies.com The thermal decomposition of this compound provides a reliable route to produce zirconia nanoparticles.
The decomposition process occurs in stages. This compound begins to decompose at approximately 160°C, forming an intermediate oxy-propionate species. luxfermeltechnologies.com Upon further heating to above 350°C, this intermediate fully decomposes to yield zirconium oxide. This method is advantageous for synthesizing ZrO₂ nanoparticles with specific properties for advanced material applications.
One notable application is the use of this compound in flame spray pyrolysis (FSP) to produce zirconia nanoparticles. researchgate.net In this technique, a precursor solution of this compound, often dissolved in a solvent like propionic acid, is sprayed into a flame. The high temperatures of the flame induce the decomposition and formation of zirconia particles. researchgate.net Research has shown that the choice of solvent and precursor solution preparation can significantly influence the properties of the resulting zirconia powder, such as its specific surface area. researchgate.net Using propionic acid as a solvent has been found to enhance the gas-phase reaction during FSP, leading to high specific surface area zirconia particles. researchgate.net
Emerging Applications in Electrocatalysis as an Inorganic Support for Oxygen Evolution Reaction
ZrP is considered a suitable support material due to its notable thermal and chemical stability, as well as its electrochemical inertness within the potential range required for OER studies. mdpi.com Its layered structure allows it to host active catalyst species either on its surface or intercalated between its layers. mdpi.commdpi.com
Detailed Research Findings
Recent studies have explored the synthesis of metal-modified ZrP electrocatalysts for OER, using this compound as a starting material for the ZrP support. rsc.orgmdpi.com In one approach, researchers dissolved this compound in anhydrous alcohols like ethanol, propanol, or butanol, followed by the addition of phosphoric acid to produce ZrP nanomaterials. rsc.orgmdpi.com These ZrP structures were then modified with transition metal cations such as Cobalt (Co²⁺) and Nickel (Ni²⁺) to create active OER electrocatalysts. rsc.orgmdpi.com
Two primary systems were developed and studied:
Metal-Intercalated ZrP: Where transition metal ions are inserted between the layers of the ZrP structure. mdpi.com
Metal-Adsorbed ZrP: Where the metal ions are adsorbed onto the surface of the ZrP nanoparticles. mdpi.com
Electrochemical evaluations in alkaline solutions (0.1 M KOH) revealed that all the metal-modified ZrP systems were active for the OER. mdpi.com A key finding was that the OER activity primarily occurs on the surface of the nanoparticles rather than within the confined interlayer spaces. youtube.com Consequently, metal-adsorbed ZrP catalysts demonstrated overpotentials that were either less than or equal to their metal-intercalated equivalents, indicating more efficient catalysis at the surface. mdpi.com
Further research by Ramos-Garcés et al. investigated the influence of the ZrP support's morphology on OER activity. rsc.orgmdpi.com By varying the synthesis conditions using this compound as the precursor, they created ZrP structures with distinct morphologies: hexagonal platelets (α-ZrP), rods, cubes, and spheres. rsc.orgmdpi.com These were then modified with Co²⁺ and Ni²⁺.
Table 1: Impact of ZrP Morphology on Catalyst Properties
| ZrP Morphology | Active Metal Ion | Surface-Area-to-Volume (SA:V) | Key Research Finding |
| α-ZrP (Hexagonal Platelets) | Co²⁺ | 0.07 | Higher SA:V allowed for greater loading of cobalt species, improving conductivity and OER performance. mdpi.com |
| Rods | Co²⁺ | 0.16 | The highest SA:V, which also resulted in a higher coverage of cobalt and enhanced electrocatalysis. mdpi.com |
| Cubes | Co²⁺ | 0.034 | Lower SA:V compared to platelets and rods, leading to lower cobalt loading and reduced performance. mdpi.com |
| Spheres | Co²⁺ | 0.0039 | The lowest SA:V, resulting in the least effective cobalt loading and OER activity among the tested morphologies. mdpi.com |
| All Morphologies | Ni²⁺ | N/A | In contrast to cobalt, the conductivity of Ni-modified ZrP catalysts decreased with increased Ni²⁺ loading. mdpi.com |
To capitalize on the finding that surface reactions dominate OER activity, researchers developed a method to exfoliate ZrP into ultrathin nanosheets. mdpi.com This process significantly increases the available surface area for catalyst loading. These exfoliated ZrP nanosheets, when modified with Co²⁺ and Ni²⁺, created electrocatalysts with improved performance, demonstrating that tuning the support structure is a viable strategy for developing more efficient OER catalysts. youtube.commdpi.com
Table 2: Performance Summary of Metal-Modified ZrP Electrocatalysts
| Catalyst System | Support Material | Active Species | Performance Metric | Observation |
| Metal-Adsorbed | α-Zirconium Phosphate | Fe(II), Fe(III), Co(II), Ni(II) | Overpotential (η) at 10 mA/cm² | Generally lower or equal overpotential compared to intercalated systems, suggesting surface-driven activity. mdpi.com |
| Metal-Intercalated | θ-Zirconium Phosphate | Fe(II), Fe(III), Co(II), Ni(II) | Overpotential (η) at 10 mA/cm² | Active for OER, but generally less efficient than surface-adsorbed catalysts. mdpi.com |
| Morphology-Controlled | ZrP (Rods, Platelets) | Co(II) | Mass Activity | High surface area morphologies achieved higher cobalt loading and superior OER activity. rsc.orgmdpi.com |
| Exfoliated Nanosheets | ZrP Nanosheets | Co(II), Ni(II) | Overall Catalytic Activity | Enhanced performance due to maximized surface area for active site modification. youtube.commdpi.com |
Theoretical and Computational Investigations of Zirconium Propionate Systems
Density Functional Theory (DFT) Studies on Zirconium Propionate (B1217596) Interactions
DFT has been instrumental in exploring the fundamental interactions governing the structure and reactivity of zirconium propionate complexes and their behavior on surfaces.
DFT calculations have been employed to investigate the adsorption of propanoic acid on zirconium dioxide (ZrO₂) surfaces, a process central to understanding the formation of this compound-based materials and their catalytic applications. Studies have shown that propanoic acid preferentially adsorbs on monoclinic ZrO₂ (m-ZrO₂) through a dissociative process. researchgate.net This leads to the formation of a carboxylate species on the surface.
A key finding is that the adsorption is most stable in a cis-bidentate configuration. researchgate.net In this arrangement, both oxygen atoms of the propionate group coordinate with the zirconium atoms on the surface. The calculated adsorption energy for this dissociative adsorption of propanoic acid on m-ZrO₂ is approximately -1.43 eV, indicating a strong and favorable interaction. researchgate.net This is comparable to the adsorption energy of acetic acid on the same surface, which is calculated to be -1.39 eV. researchgate.net
The nature of the zirconia polymorph also influences adsorption. Tetragonal ZrO₂ (t-ZrO₂) has been found to be more active in the ketonization of propionic acid than monoclinic ZrO₂ (m-ZrO₂). mdpi.comdntb.gov.ua This is attributed to the presence of more medium-strength Lewis acid-base sites on m-ZrO₂, which leads to stronger adsorption of propionic acid. mdpi.comdntb.gov.ua In situ DRIFTS studies combined with DFT insights suggest that monodentate propionates are more active intermediates than bidentate propionates in this reaction. mdpi.comdntb.gov.ua The t-ZrO₂ surface favors the formation of these more reactive monodentate species. mdpi.comdntb.gov.ua
Table 1: Calculated Adsorption Energies of Carboxylic Acids on m-ZrO₂
| Adsorbate | Adsorption Energy (eV) | Adsorption Configuration |
|---|---|---|
| Propanoic Acid | -1.43 | Dissociative, cis-bidentate |
| Acetic Acid | -1.39 | Dissociative, cis-bidentate |
DFT calculations have proven to be highly effective in predicting the vibrational frequencies of this compound complexes, which can then be correlated with experimental data from techniques like Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.net The calculated frequencies for the optimized structure of this compound are in good agreement with experimental findings. researchgate.net
For instance, the infrared spectrum of a this compound complex shows characteristic bands for the hydrogen-bonded O-H stretching at 3,366 cm⁻¹ and a free O-H stretching mode at 3,621 cm⁻¹. researchgate.net The asymmetric and symmetric stretching modes of the methyl groups in the carboxylate ligands are observed at 2,980 cm⁻¹ and 2,940 cm⁻¹, respectively. researchgate.net These experimental observations are supported by DFT calculations, which help in the precise assignment of these vibrational modes. researchgate.netscholarpublishing.org
DFT studies provide valuable insights into the electronic structure and the nature of bonding within this compound complexes. The combination of DFT calculations with experimental characterization indicates that carboxylic acid complexes, including this compound, are likely to link to the zirconium metal center in a cis-bidentate configuration. researchgate.net This coordination is crucial for the thermal stability of the complex.
Analysis of the electronic structure reveals that the interaction between the propionate ligand and the zirconium atom has a significant electrostatic character. mdpi.com In related zirconium carboxylate systems, DFT has been used to understand the charge distribution and orbital interactions. researchgate.net For example, in gold clusters supported on a ZrO₂ surface, electrons are transferred from the zirconia surface to the gold cluster. researchgate.net While not directly on this compound, these studies highlight the capability of DFT to elucidate the electronic interactions between metal centers and ligands. Further analysis using techniques like Natural Energy Decomposition Analysis (NEDA) on similar metal-carboxylate complexes shows a strong electrostatic bonding character with a smaller, but significant, contribution from charge transfer. mdpi.com
Molecular Dynamics (MD) Simulations
MD simulations complement DFT by allowing the study of the dynamic behavior of this compound systems over longer timescales, including the influence of solvent and degradation pathways.
MD simulations can model the influence of different solvent environments on the reactivity and degradation of this compound. For instance, simulations can track the interactions between the this compound complex and solvent molecules, such as water or organic solvents. osti.govnih.gov This is particularly relevant for understanding hydrolysis reactions or the stability of precursor solutions used in material synthesis.
In the context of related zirconium-based metal-organic frameworks (MOFs), first-principle MD simulations have shown that protic solvents like water can induce dynamic structural rearrangements, leading to the formation of defects. rsc.org These simulations can reveal how solvent molecules interact with the metal-ligand interface, potentially weakening bonds and initiating degradation. mdpi.com Classical MD simulations have also been used to explain solvent effects in acid-catalyzed reactions of biomass-derived molecules by analyzing the local solvent domain and hydrogen bonding lifetimes. osti.gov While specific MD studies solely on this compound degradation are not widely reported, the methodology is well-suited to investigate such phenomena. For example, MD simulations of zirconium and zirconium hydride have successfully predicted failure mechanisms and the effects of hydrogen on crack propagation, demonstrating the power of this technique to model material degradation at the atomic level. usask.ca
Computational Modeling of Thin Film Growth Mechanisms Utilizing this compound Precursors
Computational models are valuable for understanding the complex processes involved in the growth of thin films from precursors like this compound. These models can simulate the key steps in deposition techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), where zirconium carboxylates can be used as precursors. researchgate.net
While direct modeling of thin film growth from this compound is a specialized area, general models for thin film growth provide a framework for such investigations. These models often use Monte Carlo or continuum approaches to simulate processes like precursor adsorption, surface diffusion, nucleation of islands, and island coalescence. ias.ac.in For example, computational modeling of zirconium thin film growth via pulsed laser deposition (PLD) has been shown to corroborate experimental findings, providing insights into the influence of atomic flux and surface diffusion on the final film morphology. wku.edumdpi.com Such models could be adapted to simulate the decomposition of this compound on a substrate and the subsequent growth of a ZrO₂ thin film, helping to optimize deposition parameters for desired film properties.
Integration of Computational and Experimental Data for Predictive Design in this compound Chemistry
The synergy between theoretical calculations and empirical observation is a powerful paradigm in modern materials science, enabling the predictive design of novel materials with tailored properties. In the field of this compound chemistry, this integrated approach allows researchers to build and refine models that can forecast molecular behavior, reaction outcomes, and material characteristics, thereby accelerating the development cycle and providing deeper mechanistic insights.
Bridging Theory and Experiment
Computational tools, particularly Density Functional Theory (DFT), have become indispensable for exploring the fundamental properties of this compound systems at the atomic level. researchgate.net These theoretical investigations provide data on molecular geometry, binding energies, and electronic structure, which are crucial for understanding the stability and reactivity of this compound complexes. researchgate.net Concurrently, experimental techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and thermal analysis provide macroscopic and structural data that serve to validate and refine the computational models. researchgate.net The iterative feedback loop between prediction and measurement is key to building robust predictive models. researchgate.net
Predictive Modeling of Structural and Spectroscopic Properties
A significant success of this integrated approach is the accurate prediction of the coordination environment of the propionate ligand with the zirconium center. DFT calculations have been employed to investigate the interaction between propanoic acid and monoclinic zirconia (m-ZrO2), a common product of this compound pyrolysis. These calculations consistently predict that a dissociative adsorption process occurs, leading to a cis bidentate coordination of the propionate ligand to the zirconium surface. researchgate.net
This theoretical finding is strongly corroborated by experimental FTIR spectroscopy. The difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (COO⁻) is a well-established indicator of its coordination mode. The calculated vibrational frequencies for the predicted cis bidentate structure show good agreement with the experimental FTIR spectra of this compound complexes, confirming the binding mode. researchgate.net
Table 1: Comparison of Theoretical and Experimental Data for Propanoic Acid Adsorption on m-ZrO₂
| Parameter | Computational/Theoretical Value | Experimental Finding | Source |
|---|---|---|---|
| Binding Configuration | cis bidentate | Bidentate bridging confirmed by FTIR | researchgate.net |
| Adsorption Energy | -1.43 eV | - | researchgate.net |
| Vibrational Frequencies | Good agreement with experiment | Characteristic ν(COO⁻) stretches observed | researchgate.net |
This interactive table showcases the correlation between computational predictions and experimental results.
Designing Precursors for Advanced Materials
The predictive power of this integrated methodology is particularly valuable in the design of precursors for the synthesis of zirconium oxide (ZrO₂) nanoparticles. This compound is often used as a single-source precursor for zirconia, which is formed through thermal decomposition. researchgate.netresearchgate.net
By combining computational modeling of the decomposition pathways with experimental thermal analysis (e.g., Thermogravimetric Analysis - TGA), researchers can predict the thermal stability of different zirconium carboxylate precursors and the characteristics of the resulting zirconia powder. For instance, TGA experiments show that this compound decomposes to form ZrO₂ at temperatures above 350°C. Computational models can simulate the bond-breaking and formation processes during this conversion, helping to explain how the structure of the initial propionate complex influences the phase and morphology of the final oxide product. This understanding allows for the rational design of this compound precursors to yield zirconia with specific properties, such as high surface area or controlled crystallinity, for applications in catalysis and ceramics. researchgate.netresearchgate.netrsc.org
Table 2: Experimental vs. Computationally-Informed Material Properties
| Property | Predictive Insight from Integrated Data | Experimental Technique | Source |
|---|---|---|---|
| Thermal Decomposition | Predicts decomposition temperatures and intermediates, guiding synthesis of ZrO₂. | Thermogravimetric Analysis (TGA) | researchgate.net |
| Crystallinity of Product | Models help correlate precursor structure to the resulting ZrO₂ phase (amorphous vs. crystalline). | X-ray Diffraction (XRD) | researchgate.net |
| Coordination Chemistry | Confirms the cis bidentate ligand binding, ensuring precursor stability. | Fourier-Transform Infrared (FTIR) Spectroscopy | researchgate.net |
This interactive table demonstrates how the integrated approach informs the design of materials with specific characteristics.
Future Research Directions and Emerging Opportunities in Zirconium Propionate Chemistry
Design and Synthesis of Novel Zirconium Propionate (B1217596) Derivatives with Tailored Functionality
The core structure of zirconium propionate provides a versatile platform for chemical modification. Future research will likely focus on the rational design and synthesis of novel derivatives where the propionate ligands are either partially substituted or augmented with other functional groups. This approach allows for the fine-tuning of the compound's physical and chemical properties to meet the demands of specific applications.
One promising area is the creation of mixed-ligand zirconium complexes. By introducing secondary ligands, such as other carboxylates (e.g., acetates, methacrylates) or functional organic molecules, researchers can create derivatives with tailored solubility, thermal stability, and reactivity. ontosight.aicapes.gov.br For instance, the synthesis of zirconium-oxo clusters with a combination of propionate and polymerizable ligands (like methacrylate) can lead to new hybrid materials with controlled cross-linking capabilities. capes.gov.brresearchgate.net Research into zirconium complexes with ligands like dipropylene glycol 2-ethylhexanoate (B8288628) suggests pathways to derivatives with unique solubility profiles for specialized applications in coatings and catalysis. ontosight.ai The systematic variation of ligands, as demonstrated in the synthesis of methacrylate-coordinated Zr₆ clusters for lithography, shows how precise atomic-level engineering can control performance. chinesechemsoc.org
Table 1: Potential Functional Ligands for this compound Derivatives
| Ligand Class | Example Ligand | Potential Functionality |
|---|---|---|
| Polymerizable Carboxylates | Methacrylic Acid | Covalent integration into polymer matrices |
| Long-Chain Carboxylates | 2-Ethylhexanoic Acid | Enhanced solubility in organic solvents, hydrophobicity |
| Hydroxy Carboxylates | Mandelic Acid | Introduction of hydroxyl groups for further reaction |
| Amino Acids | Glycine | Biocompatibility, introduction of amine functional groups |
| Phosphonates / Phosphinates | Phenylphosphinic Acid | Stronger binding to the zirconium core, altered thermal stability |
Exploration of this compound in Advanced Catalytic Systems for Sustainable Chemical Processes
Zirconium compounds, particularly zirconium dioxide (zirconia, ZrO₂), are recognized for their catalytic activity and stability, making them valuable in green chemistry. luxfermeltechnologies.com this compound serves as an excellent precursor for the synthesis of high-purity, nanostructured zirconia catalysts. Future work should explore the use of this compound to create advanced catalytic systems for sustainable chemical transformations.
A key opportunity lies in developing catalysts for biomass conversion and the production of sustainable fuels. luxfermeltechnologies.com Doped zirconia catalysts, for which this compound can be a precursor, have shown significant activity in reactions like the isomerization of light alkanes. luxfermeltechnologies.com Furthermore, the synthesis of sulfated zirconia catalysts from this compound could be investigated for acid-catalyzed reactions such as esterification, which is fundamental to many green chemical processes. rsc.org
Another emerging frontier is the use of this compound in synthesizing defective zirconium-based metal-organic frameworks (Zr-MOFs). rsc.org The deliberate introduction of defects can create highly active catalytic sites. rsc.org Research could focus on controlling the thermal decomposition of this compound during MOF synthesis to engineer specific defect structures, enhancing catalytic performance in processes like CO₂ reduction and pollutant degradation. rsc.org
Table 2: Potential Catalytic Applications for this compound-Derived Materials
| Catalytic System | Precursor Role of this compound | Target Sustainable Process |
|---|---|---|
| Nanostructured Zirconia (ZrO₂) | Thermal decomposition to high-purity ZrO₂ nanoparticles. | Isomerization, oxidation, acid catalysis. |
| Sulfated Zirconia (SZ) | Precursor for zirconia support, followed by sulfation. | Esterification of fatty acids, dehydration of alcohols. rsc.org |
| Doped Zirconia Catalysts | Precursor for host zirconia matrix. | Production of sustainable fuels, light alkane isomerization. luxfermeltechnologies.com |
| Defective Zr-MOFs | Zirconium source for MOF synthesis with defect engineering. | CO₂ reduction, detoxification of chemical agents, environmental remediation. rsc.org |
Integration of this compound into Multifunctional Hybrid Materials for Cutting-Edge Applications
The creation of organic-inorganic hybrid materials is a rapidly advancing field that leverages the complementary properties of different material classes. This compound and its derivatives are ideal inorganic building blocks for these hybrids, offering thermal stability, high refractive index, and cross-linking capabilities. luxfermeltechnologies.comradtech.org
Future research should focus on integrating zirconium-oxo clusters derived from this compound into various polymer matrices like polystyrene and polymethylmethacrylate (PMMA). capes.gov.brresearchgate.net These hybrid materials could exhibit enhanced thermal and mechanical properties compared to the neat polymers. researchgate.net By incorporating polymerizable ligands onto the zirconium cluster, a covalently cross-linked network can be formed, resulting in robust, swellable materials. capes.gov.brresearchgate.net
Applications for these cutting-edge hybrids are diverse. For example, the high refractive index of zirconia makes these materials suitable for optical applications, such as advanced coatings and lenses. radtech.org The synthesis of silica-zirconia hybrid sols using zirconium alkoxides has already been demonstrated for creating protective coatings. researchgate.net Using this compound as a precursor could offer process advantages. These materials also have potential in electronics and photonics. researchgate.net
Development and Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the chemical transformations involving this compound requires advanced characterization techniques that can monitor reactions in real-time. The development and application of in-situ methods are crucial for optimizing synthesis, understanding reaction kinetics, and elucidating mechanisms.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to follow the kinetics of reactions where this compound acts as a catalyst or cross-linker, as has been demonstrated for other zirconium catalysts in urethane (B1682113) reactions. researchgate.net Time-resolved in-situ energy-dispersive X-ray diffraction (EDXRD) is a powerful tool for studying the kinetics of crystallization, for example, during the formation of Zr-MOFs from zirconium precursors. nih.gov This technique could be adapted to monitor the synthesis of novel this compound derivatives or their conversion into zirconia nanoparticles. researchgate.net Given that some zirconium carboxylate crystals are unstable outside their mother liquor, techniques like in-capillary powder X-ray diffraction (PXRD) are essential for accurate structural analysis. nih.gov The application of these in-situ tools will enable researchers to move beyond black-box approaches to a more controlled and predictable synthesis of zirconium-based materials.
Synergistic Computational-Experimental Approaches for Rational Design and Optimization of this compound Systems
The combination of computational modeling and experimental work offers a powerful paradigm for accelerating the discovery and optimization of new materials. For this compound systems, synergistic computational-experimental approaches can provide unprecedented insight into structure-property relationships.
Density Functional Theory (DFT) calculations have already proven effective in understanding zirconium carboxylate systems. researchgate.net Studies have used DFT to confirm that propanoic acid adsorbs on zirconia surfaces through a cis-bidentate configuration with an adsorption energy of -1.43 eV. researchgate.net This combined theoretical and experimental approach can be extended to predict the stability, electronic structure, and reactivity of novel this compound derivatives before their synthesis. researchgate.net Computational models can also predict the dissociation energies of different ligands on zirconium-oxo clusters, providing a rational basis for designing materials with specific functionalities, such as advanced photoresists. chinesechemsoc.org
Future work should employ a feedback loop where computational simulations guide experimental synthesis. For example, molecular dynamics can predict how different derivatives will interact with polymer chains in a hybrid material, while DFT can elucidate reaction pathways for catalysis. These predictions can then be validated through targeted experiments, and the experimental data can be used to refine the computational models further.
Investigation of Sustainable and Environmentally Benign Synthesis Methodologies for this compound
In line with the principles of green chemistry, a critical future direction is the development of sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. rsc.org Traditional organometallic syntheses often rely on organic solvents and high temperatures.
Future research should explore alternative synthesis routes that minimize environmental impact. This includes exploring microwave-assisted synthesis, which can reduce reaction times and energy consumption, and mechanochemical methods (e.g., dry milling) that can proceed in the absence of bulk solvents. mdpi.comrsc.org The use of water as a solvent, which has been successful for some metal-organic frameworks, presents an attractive, albeit challenging, goal. aau.edu.et Another approach involves using greener solvents; for instance, ethanol (B145695) has been used to dissolve zirconyl propionate as a less toxic alternative to solvents like N,N-dimethylformamide (DMF) in subsequent reactions. mdpi.com The development of solvent-free combustion methods or syntheses that operate at room temperature would represent a significant advance in the sustainable production of these valuable chemical compounds. aau.edu.etscitechnol.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing zirconium propionate with high purity, and how can researchers validate its structural integrity?
- Methodology: Use sol-gel or hydrothermal synthesis under inert atmospheres. Characterize purity via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. Validate thermal stability with thermogravimetric analysis (TGA) .
- Key considerations: Control reaction parameters (temperature, molar ratios) to avoid byproducts like zirconium oxides. Document deviations in synthesis logs .
Q. How can researchers optimize this compound’s solubility in non-polar solvents for catalytic applications?
- Methodology: Conduct solvent screening using Hansen solubility parameters. Measure solubility via UV-Vis spectroscopy and correlate with solvent polarity indices. Test catalytic efficiency in cross-coupling reactions .
- Data analysis: Compare reaction yields against solvent properties using regression models .
Q. What spectroscopic techniques are most effective for distinguishing this compound from analogous carboxylates (e.g., zirconium acetate)?
- Methodology: Employ Fourier-transform infrared (FTIR) spectroscopy to identify carboxylate stretching frequencies (e.g., ν(COO⁻) at 1540–1650 cm⁻¹). Augment with X-ray photoelectron spectroscopy (XPS) to differentiate Zr oxidation states .
Advanced Research Questions
Q. How do conflicting reports on this compound’s thermal stability under oxidative conditions arise, and how can these contradictions be resolved?
- Methodology: Replicate experiments under controlled atmospheres (N₂ vs. O₂). Use differential scanning calorimetry (DSC) to map decomposition pathways. Publish raw datasets for reproducibility audits .
- Contradiction analysis: Compare decomposition temperatures across studies; identify discrepancies in sample preparation or instrument calibration .
Q. What experimental designs minimize bias when assessing this compound’s efficacy as a Lewis acid catalyst in asymmetric synthesis?
- Methodology: Implement double-blind trials with randomized substrate batches. Use chiral HPLC to quantify enantiomeric excess (ee). Apply PICOT framework to define:
- P opulation: Organic substrates (e.g., ketones).
- I ntervention: this compound catalyst (1–5 mol%).
- C omparison: Traditional catalysts (e.g., BF₃·OEt₂).
- O utcome: Yield and ee ≥ 90%.
- T ime: Reaction completion within 24h .
Q. How can computational modeling (DFT/MD) predict this compound’s ligand-exchange dynamics in aqueous environments?
- Methodology: Simulate hydrolysis pathways using Gaussian or VASP software. Validate with experimental EXAFS data to confirm Zr-O bond lengths. Address discrepancies via sensitivity analysis of solvent dielectric constants .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for interpreting variability in this compound’s catalytic performance across repeated trials?
- Methodology: Apply ANOVA to assess batch-to-batch variability. Use Tukey’s HSD test for post-hoc comparisons. Report confidence intervals (95%) and effect sizes .
Q. How should researchers document failed syntheses or anomalous results in this compound studies to enhance reproducibility?
- Methodology: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in open-access repositories with detailed metadata (e.g., reaction pH, impurity profiles) .
Tables for Key Parameters
| Parameter | Optimal Range | Analytical Tool | Reference |
|---|---|---|---|
| Thermal decomposition | 220–250°C (N₂) | TGA-DSC | |
| Solubility in toluene | 0.8–1.2 g/mL (25°C) | UV-Vis spectroscopy | |
| Catalytic turnover (TOF) | 120–150 h⁻¹ | GC-MS |
Ethical and Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
